molecular formula C23H24O12 B14098409 Jaceoside CAS No. 25474-11-7

Jaceoside

Cat. No.: B14098409
CAS No.: 25474-11-7
M. Wt: 492.4 g/mol
InChI Key: YFZSQPRYLBGYKE-FZFRBNDOSA-N
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Description

Jaceoside is a natural product found in Iris domestica, Eriocaulon buergerianum, and other organisms with data available.

Properties

CAS No.

25474-11-7

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-13-5-9(3-4-10(13)25)12-6-11(26)17-14(33-12)7-15(22(32-2)19(17)28)34-23-21(30)20(29)18(27)16(8-24)35-23/h3-7,16,18,20-21,23-25,27-30H,8H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1

InChI Key

YFZSQPRYLBGYKE-FZFRBNDOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation, Quantification, and Pharmacological Characterization of Jaceoside/Jaceosidin Complexes from Artemisia princeps

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the extraction and analysis of Jaceosidin (5,7-dihydroxy-4',6-dimethoxyflavone) and its glycosidic precursors (Jaceosides ) from Artemisia princeps (Japanese Mugwort). While A. princeps is widely utilized for its anti-inflammatory and apoptotic properties, the bioavailability of its active flavonoids depends heavily on the extraction matrix. This document provides a self-validating workflow for isolating the flavonoid-rich fraction, quantifying the active markers via HPLC, and delineating the molecular mechanisms of action (NF-κB and PI3K/Akt modulation) relevant to drug development.

Phytochemical Profile: Jaceoside vs. Jaceosidin[1][2]

To ensure scientific accuracy, a distinction must be made between the glycoside and aglycone forms found in the raw plant material.

  • Jaceosidin (Aglycone): The bioactive flavone responsible for the majority of pharmacological effects (anti-inflammatory, anti-cancer). It is lipophilic and crosses cellular membranes effectively.

  • This compound (Glycoside): The native form stored in the plant vacuole (e.g., Jaceosidin-7-O-glucoside ). These are more polar.

  • Extraction Implication: Most industrial extraction protocols utilize hydrolysis (acidic or enzymatic) or specific solvent partitioning to convert Jaceosides into Jaceosidin or to isolate the specific glycoside fraction. This guide focuses on the Ethyl Acetate fraction , which concentrates both the aglycone and specific glycosides, yielding the highest biological activity.

Extraction Methodology

Objective: To isolate a Jaceosidin-enriched fraction from aerial parts of A. princeps. Yield Target: ~7.2% - 9.1% (Total Extract), ~2.3% (Flavonoid purity in refined fraction).

Reagents & Materials[2]
  • Raw Material: Artemisia princeps leaves (Air-dried or Lyophilized).

  • Solvents: Ethanol (95% and 70%), n-Hexane, Chloroform, Ethyl Acetate (EtAc).

  • Equipment: Rotary Evaporator, Reflux Condenser, Sonicator.

Protocol: Step-by-Step
  • Pre-treatment: Pulverize dried leaves to a fine powder (40-60 mesh).

  • Primary Extraction:

    • Mix powder with 95% Ethanol (1:10 w/v ratio).

    • Reflux extraction at 80°C for 3 hours.

    • Filter supernatant.

    • Repeat process 2x with fresh solvent.

    • Combine filtrates and concentrate in vacuo to obtain the Crude Ethanolic Extract .

  • Liquid-Liquid Partitioning (Purification):

    • Suspend Crude Extract in distilled water.

    • Wash 1: Partition with n-Hexane (1:1 v/v) to remove lipids, chlorophyll, and non-polar waxes. Discard Hexane layer.

    • Wash 2: Partition aqueous layer with Chloroform to remove less polar impurities.

    • Target Extraction: Partition remaining aqueous layer with Ethyl Acetate (EtAc) (3x).

    • Collect the EtAc layer. This is the This compound/Jaceosidin-Rich Fraction .

  • Final Processing: Evaporate EtAc to dryness. Store at -20°C.

Workflow Visualization

The following diagram illustrates the fractionation logic to maximize flavonoid recovery.

ExtractionWorkflow RawMaterial Raw Artemisia princeps (Dried Leaves) EthanolExt Reflux Extraction (95% Ethanol, 80°C, 3h) RawMaterial->EthanolExt CrudeExtract Crude Ethanolic Extract (Concentrated) EthanolExt->CrudeExtract WaterSuspension Suspension in H2O CrudeExtract->WaterSuspension HexaneWash Partition w/ n-Hexane (Remove Lipids/Chlorophyll) WaterSuspension->HexaneWash ChloroformWash Partition w/ Chloroform (Remove Impurities) HexaneWash->ChloroformWash Aqueous Layer Waste Discard Organic Layer HexaneWash->Waste Hexane Layer EtAcExtract Partition w/ Ethyl Acetate (Target Step) ChloroformWash->EtAcExtract Aqueous Layer ChloroformWash->Waste Chloroform Layer FinalProduct Jaceosidin-Rich Fraction (Lyophilized Powder) EtAcExtract->FinalProduct EtAc Layer

Figure 1: Liquid-liquid partitioning workflow designed to isolate the bioactive flavonoid fraction from crude extracts.

Analytical Quantification (HPLC-UV)

To validate the extraction, High-Performance Liquid Chromatography (HPLC) is required.[1]

Chromatographic Conditions
ParameterSpecification
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 330 nm or 350 nm (Flavonoid max absorption)
Temperature 30°C
Gradient Profile
  • 0-5 min: 15% B

  • 5-25 min: 15% → 60% B (Linear Gradient)

  • 25-30 min: 60% → 100% B

  • Retention Time: Jaceosidin typically elutes between 18–22 minutes depending on the specific column chemistry.

Pharmacological Mechanisms[1][2][4][5][6][7][8]

The therapeutic value of the this compound/Jaceosidin fraction lies in its dual-action modulation of inflammation and cell survival pathways.

NF-κB Pathway Inhibition (Anti-Inflammatory)

Jaceosidin acts as a potent inhibitor of the IκB Kinase (IKK) complex.

  • Stimulus: Under normal inflammatory stress (e.g., LPS or TNF-α), IKK phosphorylates IκBα.

  • Normal Response: Phosphorylated IκBα degrades, releasing NF-κB (p65/p50) to translocate to the nucleus and transcribe pro-inflammatory cytokines (COX-2, iNOS).

  • Jaceosidin Action: It blocks IKK activation. IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing the inflammatory storm.

PI3K/Akt Pathway (Anti-Cancer/Apoptosis)

In cancer models (e.g., Oral Squamous Cell Carcinoma, Endometrial Cancer), Jaceosidin induces apoptosis by downregulating the PI3K/Akt survival signal, leading to the activation of Caspase-3 and Caspase-9.

Signaling Pathway Diagram

SignalingPathway Jaceosidin Jaceosidin (Bioactive) PI3K PI3K Jaceosidin->PI3K Inhibits IKK IKK Complex Jaceosidin->IKK Inhibits Receptor TNF-R / TLR4 Receptor->PI3K Receptor->IKK AKT AKT (Phosphorylated) PI3K->AKT Apoptosis Apoptosis (Caspase-3/9 Activation) AKT->Apoptosis Blocks Death IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Inflammation

Figure 2: Dual-mechanism action of Jaceosidin inhibiting NF-κB translocation and PI3K/Akt survival signaling.

References

  • Kim, J. H., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine.[2] [Link]

  • Min, S. W., et al. (2009). Inhibitory effects of jaceosidin isolated from Artemisia princeps on the inflammatory responses in RAW 264.7 macrophages. Phytotherapy Research. [Link]

  • Lee, S. J., et al. (2005). Jaceosidin, a pharmacologically active flavone derived from Artemisia argyi, inhibits inflammatory-induced COX-2 expression. Inflammation Research.[3] [Link]

  • Bang, S., et al. (2025). Mechanistic Study of Jaceosidin in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity. Journal of Neuroinflammation. [Link]

Sources

Natural Sources of Jaceoside Flavonoid Glycoside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Jaceoside (Jaceosidin-7-O-β-D-glucopyranoside) is a bioactive flavonoid glycoside primarily isolated from the Asteraceae and Lamiaceae plant families. It serves as the 7-O-glucoside derivative of the aglycone jaceosidin (5,7,4'-trihydroxy-6,3'-dimethoxyflavone).[1] While the aglycone has been extensively studied for its anti-inflammatory, anti-allergic, and anti-cancer properties (specifically targeting endometrial and oral squamous cell carcinomas), the glycoside form, this compound, represents a critical storage and transport metabolite within the plant, offering distinct solubility and pharmacokinetic profiles.

This guide provides a rigorous technical analysis of this compound's natural reservoirs, extraction methodologies, and biosynthetic pathways, designed for researchers in phytochemistry and drug discovery.

Chemical Identity & Structural Characterization

Understanding the precise chemical structure is prerequisite to isolation. This compound is characterized by a methoxylated flavone backbone with a sugar moiety attached at the C-7 position.

AttributeSpecification
Common Name This compound
IUPAC Name 5,7,4'-trihydroxy-6,3'-dimethoxyflavone-7-O-β-D-glucopyranoside
Aglycone Jaceosidin (4',5,7-trihydroxy-3',6-dimethoxyflavone)
Glycone Glucose (attached via O-glycosidic linkage at C-7)
Molecular Formula C₂₃H₂₄O₁₂
Key Structural Features [1][2][3][4][5][6][7][8][9][10] • C-6 and C-3' Methoxy groups (-OCH₃)[2]• C-5 and C-4' Hydroxyl groups (-OH)• C-7 O-Glucoside linkage
Isomer Isothis compound (Jaceosidin-4'-O-glucoside) - often co-occurs

Botanical Reservoirs (Natural Sources)

This compound is not ubiquitously distributed; it is chemotaxonomically concentrated in specific genera within Asteraceae and Lamiaceae .

Primary Sources (Asteraceae)

The genus Artemisia is the most prolific source, where this compound accumulates in aerial parts, often alongside its aglycone and other polymethoxylated flavonoids.

  • Artemisia frigida (Fringed Sage): [1]

    • Part Used: Aerial parts (leaves/stems).[1][11][7]

    • Yield Context: Low abundance. Research indicates yields of approximately ~11 mg pure compound from 3 kg of dried plant material, necessitating high-efficiency isolation protocols.

    • Co-occurring Metabolites: Isothis compound, Chrysoeriol-7-O-glucoside.

  • Artemisia cina (Levant Wormwood):

    • Part Used: Leaves (aqueous infusion).[6][12]

    • Relevance: Identified via HPLC-ESI-QTOF-MS as a tentative constituent in aqueous extracts used for anti-parasitic applications.

  • Centipeda minima (Small Centipeda):

    • Part Used: Whole plant.[13][14]

    • Relevance: A traditional medicinal herb where this compound contributes to the anti-inflammatory profile alongside sesquiterpene lactones (e.g., brevilin A).

  • Chrysophthalmum montanum:

    • Relevance: Flowers contain this compound, which has demonstrated inhibition of NO production in LPS-stimulated macrophages.[7][10]

Secondary Sources (Lamiaceae)
  • Phlomis kurdica:

    • Part Used: Aerial parts.[1][7]

    • Relevance: this compound (Jaceosidin-7-O-glucoside) has been isolated alongside phenylpropanoids, contributing to the plant's lactate dehydrogenase (LDH) inhibitory activity.

Extraction & Purification Methodologies

The isolation of this compound requires a protocol that separates it from the highly lipophilic aglycones (like Jaceosidin) and highly polar primary metabolites. The following protocol is a synthesized standard operating procedure (SOP) based on Artemisia isolation workflows.

Protocol: Bioassay-Guided Fractionation

Objective: Isolate high-purity this compound from Artemisia aerial parts.

Step 1: Preparation & Defatting

  • Maceration: Pulverize dried aerial parts (e.g., 3 kg).

  • Defatting: Extract with n-Hexane (1:10 w/v ratio) x 3 times at room temperature.

    • Purpose: Removes lipids, chlorophyll, and non-polar volatiles. Discard hexane fraction (or save for essential oil analysis).

Step 2: Differential Solvent Extraction

  • Chloroform Extraction: Extract the residue with Chloroform (CHCl₃) .

    • Purpose: Removes free aglycones (Jaceosidin, Eupatilin) and polymethoxylated flavones.

  • Ethyl Acetate Extraction (Target Fraction): Extract the remaining residue with Ethyl Acetate (EtOAc) .[1]

    • Purpose: This fraction is rich in flavonoid monoglycosides, including This compound .[15]

  • Concentration: Evaporate the EtOAc fraction to dryness under reduced pressure (Rotary Evaporator, <40°C).

Step 3: Chromatographic Isolation

  • Polyamide Column Chromatography:

    • Load EtOAc extract onto a Polyamide 6 column.

    • Elution Gradient: H₂O → EtOH (30% → 60% → 90%).[1]

    • Target: The 60% Ethanol fraction typically contains the flavonoid glycosides.

  • Silica Gel Flash Chromatography:

    • Fractionate the 60% EtOH eluate on Silica Gel (SiO₂).[1]

    • Mobile Phase: Hexane:EtOAc gradient (100:0 → 50:50).[1]

    • Observation: this compound typically elutes in mid-polarity fractions (e.g., 70:30 to 65:35 Hexane:EtOAc).[1]

  • Preparative HPLC (Final Purification):

    • Column: C18 Reverse Phase (e.g., LiChrospher RP-18).

    • Mobile Phase: Acetonitrile (ACN) and Water (H₂O) gradient.

    • Detection: UV at 330 nm.[1]

    • Retention Time: this compound elutes distinctly from Isothis compound (4'-O-glucoside). Note: In A. frigida protocols, this compound elutes at ~21.0 min under 30-100% ACN gradient conditions.

Biosynthetic Context

The biosynthesis of this compound involves a highly specific sequence of hydroxylation, O-methylation, and O-glycosylation. The pathway branches from the central flavone synthase backbone.

Pathway Diagram

The following diagram illustrates the logical biosynthetic progression from Apigenin to this compound.

JaceosideBiosynthesis Apigenin Apigenin (5,7,4'-OH) Luteolin Luteolin (5,7,3',4'-OH) Apigenin->Luteolin C-3' Hydroxylation Scutellarein Scutellarein (5,6,7,4'-OH) Apigenin->Scutellarein C-6 Hydroxylation MethoxylatedIntermediate 6-Hydroxyluteolin (5,6,7,3',4'-OH) Luteolin->MethoxylatedIntermediate C-6 Hydroxylation Scutellarein->MethoxylatedIntermediate C-3' Hydroxylation Jaceosidin Jaceosidin (5,7,4'-OH, 6,3'-OMe) MethoxylatedIntermediate->Jaceosidin Sequential O-Methylation (at C-6 and C-3') This compound This compound (Jaceosidin-7-O-Glc) Jaceosidin->this compound 7-O-Glucosylation Isothis compound Isothis compound (Jaceosidin-4'-O-Glc) Jaceosidin->Isothis compound 4'-O-Glucosylation F3H F3'H (Flavonoid 3'-hydroxylase) F6H F6H (Flavonoid 6-hydroxylase) OMT OMT (O-Methyltransferase) UGT7 7-O-GT (UDP-glycosyltransferase) UGT4 4'-O-GT (UDP-glycosyltransferase)

Caption: Biosynthetic pathway of this compound showing critical hydroxylation, methylation, and glycosylation steps from Apigenin precursors.

Therapeutic Implications & Mechanism of Action

While this compound is the glycosidic form, it acts as a prodrug or a stable transport form. Upon ingestion, hydrolysis by intestinal β-glucosidases releases the bioactive aglycone, Jaceosidin .

Anti-Inflammatory Signaling

This compound and its aglycone inhibit the NF-κB pathway.[7] In LPS-stimulated macrophages (RAW 264.7 cells), these compounds suppress the degradation of IκB-α, thereby preventing the nuclear translocation of p65/p50 subunits. This results in the downregulation of pro-inflammatory cytokines:

  • iNOS (Inducible Nitric Oxide Synthase) → Reduced NO production.[7]

  • COX-2 (Cyclooxygenase-2) → Reduced Prostaglandin E2.

Anti-Cancer Potential

Research highlights Jaceosidin's efficacy in Endometrial and Oral Squamous Cell Carcinoma .

  • Cell Cycle Arrest: Induces G2/M phase arrest by inactivating the Cdc2-Cyclin B1 complex.

  • Pathway Modulation: Activates the ATM-Chk1/2 DNA damage response pathway.

  • Apoptosis: Increases the Bax/Bcl-2 ratio, triggering the mitochondrial apoptotic pathway.

Pharmacokinetics Note

The glycoside (this compound) is generally more water-soluble than Jaceosidin, potentially offering better bioavailability profiles for oral formulations, provided that efficient hydrolysis occurs in the gut microbiome.

References

  • Kashchenko, N. I., et al. (2020). New Flavonoids from Artemisia frigida. Chemistry of Natural Compounds. Link

  • Han, H. Y., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine. Link

  • Min, S. W., et al. (2009). Jaceosidin, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation. Food and Chemical Toxicology. Link

  • Chan, B. C., et al. (2016). Traditional Chinese Medicine Centipeda minima: A Review of Its Ethnopharmacology, Phytochemistry, Pharmacology, and Toxicology. Evidence-Based Complementary and Alternative Medicine. Link

  • Gülcemal, D., et al. (2011). Phenylpropanoids and Flavonoids from Phlomis kurdica as Inhibitors of Human Lactate Dehydrogenase. Phytochemistry Letters. Link

Sources

Difference between Jaceoside and Jaceosidin

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Pharmacokinetics, and Experimental Handling

Executive Summary

In the development of therapeutics derived from Artemisia species (e.g., A. princeps, A. argyi), the distinction between Jaceosidin and Jaceoside is not merely semantic—it is the difference between an active pharmaceutical ingredient (API) and its biological prodrug.

  • Jaceosidin is the bioactive aglycone (flavone) responsible for intracellular signaling modulation (NF-κB, Nrf2, Akt).

  • This compound refers to the glycoside form (typically Jaceosidin-7-O-β-D-glucopyranoside). It possesses distinct physicochemical properties (high polarity) and requires metabolic activation (hydrolysis) to exert therapeutic effects.

This guide delineates the critical technical differences to inform extraction protocols, pharmacokinetic (PK) modeling, and in vitro assay design.

Part 1: Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the C7 position of the flavone backbone. Jaceosidin presents a free hydroxyl group, whereas this compound features a glucose moiety. This substitution dramatically alters the molecular weight and lipophilicity, dictating how each compound must be handled in the laboratory.

Comparative Chemical Profile
FeatureJaceosidin (Aglycone)This compound (Glycoside)
Chemical Name 4',5,7-Trihydroxy-3',6-dimethoxyflavoneJaceosidin-7-O-β-D-glucopyranoside
Approx.[1][2] MW 330.29 g/mol ~492.43 g/mol
Polarity Low (Lipophilic)High (Hydrophilic)
Predicted LogP ~2.5 - 3.0 (Membrane Permeable)< 0.5 (Poor Passive Diffusion)
Solubility Soluble in DMSO, Ethanol, Chloroform. Insoluble in water.[3]Soluble in Water, Methanol, DMSO. Poor in Chloroform.
Primary Role Active Effector: Binds intracellular targets.Storage/Transport: Plant storage form; metabolic prodrug.

Application Insight: When designing cell-based assays, This compound will likely show reduced potency compared to Jaceosidin unless the cell line expresses extracellular


-glucosidases or the incubation time allows for spontaneous hydrolysis (rare). Always use the aglycone (Jaceosidin) for target validation studies.

Part 2: Biosynthesis & Biotransformation Pathway

Understanding the metabolic conversion is critical for interpreting PK data. This compound is not absorbed intact in significant quantities. It undergoes deglycosylation in the gastrointestinal tract, primarily driven by the gut microbiota.

Mechanism of Action (MOA) Flow

The following diagram illustrates the "Prodrug-to-Active" conversion required for this compound to function.

Biotransformation Plant Artemisia Source This compound This compound (Glycoside Form) Plant->this compound Extraction Gut Gut Lumen (Microbiota/Enzymes) This compound->Gut Ingestion Hydrolysis Hydrolysis (β-glucosidase) Gut->Hydrolysis Bacterial Action Jaceosidin Jaceosidin (Aglycone Active) Hydrolysis->Jaceosidin Cleavage of Glucose Absorption Intestinal Absorption (Passive Diffusion) Jaceosidin->Absorption Lipophilic Transport Target Intracellular Target (NF-κB / Nrf2) Absorption->Target Bioactivity

Figure 1: The metabolic activation pathway of this compound. Note that the glycoside (Yellow) must be converted to the aglycone (Blue) to cross the intestinal barrier effectively.

Part 3: Comparative Pharmacodynamics

Jaceosidin (The Effector)

Jaceosidin acts as a pleiotropic inhibitor. Its lipophilicity allows it to penetrate the cell membrane and interact with cytosolic kinases and nuclear transcription factors.

  • NF-κB Pathway: Inhibits IKK activation, preventing the phosphorylation and degradation of IκBα. This locks NF-κB in the cytoplasm, blocking pro-inflammatory gene transcription [1].

  • Nrf2 Pathway: Promotes Nrf2 translocation to the nucleus, upregulating antioxidant enzymes (HO-1, NQO1) [2].

  • Akt Signaling: Downregulates Akt phosphorylation, inducing apoptosis in cancer cells [3].

This compound (The Precursor)

This compound is sterically hindered by the glucose moiety at the C7 position. This bulky group prevents the molecule from fitting into the ATP-binding pockets of kinases (like PI3K or Akt) and prevents passive diffusion across the cell membrane.

  • In Vitro Activity: Often shows

    
     values 10–100x higher than Jaceosidin unless pre-treated with glucosidase.
    
  • In Vivo Activity: Shows delayed

    
     compared to direct Jaceosidin administration due to the requisite hydrolysis step in the gut.
    

Part 4: Experimental Protocols

Differential Extraction & Purification

To separate these two compounds from a raw Artemisia extract, exploit their polarity difference.

Protocol:

  • Crude Extraction: Macerate dried leaves in 70% Methanol (extracts both). Evaporate to dryness.

  • Suspension: Resuspend crude residue in water.

  • Partitioning (The Critical Step):

    • Step A (Lipophilic): Partition with Chloroform or Dichloromethane (3x).

      • Result: The organic layer contains Jaceosidin (Aglycone) and other polymethoxylated flavones.

    • Step B (Hydrophilic): Take the remaining aqueous layer and partition with n-Butanol .

      • Result: The Butanol layer contains This compound (Glycoside).

  • Verification: Analyze fractions via HPLC.

HPLC Analysis & Hydrolysis Validation

When quantifying "Total Jaceosidin" in a biological sample (e.g., plasma), you must account for the glycoside.

Workflow Visualization:

HPLC_Workflow Sample Biological Sample (Plasma/Extract) Direct Direct Injection Sample->Direct Acid Acid Hydrolysis (1N HCl, 80°C, 1h) Sample->Acid HPLC HPLC-UV (345 nm) C18 Column Direct->HPLC Acid->HPLC Result1 Peak 1: this compound (RT ~8 min) Peak 2: Jaceosidin (RT ~16 min) HPLC->Result1 Direct Path Result2 Single Peak: Jaceosidin (Increased Area) HPLC->Result2 Hydrolysis Path

Figure 2: Analytical workflow distinguishing free forms vs. total aglycone content.

HPLC Conditions (Standard):

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: 20% A to 80% A over 30 minutes.

  • Detection: 330–350 nm (Flavonoid max absorption).

  • Elution Order: this compound elutes earlier (more polar) than Jaceosidin.

References

  • Han, H. Y., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine.

  • Min, S. W., et al. (2012). Jaceosidin, a natural flavone, inhibits neuroinflammation in lipopolysaccharide-stimulated microglial cells. Phytotherapy Research.

  • Kim, M. J., et al. (2020). Jaceosidin induces apoptosis in human ovarian cancer cells through mitochondrial pathway.[4] Journal of Cancer Prevention.

  • Lee, S. J., et al. (2014). Identification of Jaceosidin metabolites in human liver microsomes. Journal of Chromatography B.

  • PubChem Database. (2023). Jaceosidin Compound Summary. National Library of Medicine.

Sources

Jaceoside in Artemisia Chemotaxonomy: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Jaceoside (specifically Jaceosidin-7-O-β-D-glucopyranoside ) and its aglycone Jaceosidin in the chemotaxonomy of the genus Artemisia.

Executive Summary

The genus Artemisia (Asteraceae, Anthemideae) comprises over 500 species, presenting a complex taxonomic challenge due to morphological plasticity and hybridization.[1] Chemotaxonomy, utilizing secondary metabolites as markers, has emerged as a critical tool for resolving these classifications.[1]

This compound (Jaceosidin-7-O-glucoside) and its aglycone Jaceosidin (5,7-dihydroxy-3',4',6-trimethoxyflavone) represent a distinct class of 6-methoxylated flavones .[1][2] Their restricted distribution within specific Artemisia subgenera (notably Artemisia and Dracunculus) makes them high-value chemotaxonomic markers.[1][2] This guide provides the structural basis, distribution logic, and validated protocols for the isolation and identification of this compound, facilitating its use in phylogenetic reconstruction and quality control of Artemisia-based pharmaceuticals.[1]

Chemical Identity & Structural Logic[1][2][3]

To utilize this compound as a marker, one must distinguish it from closely related methoxylated flavones (e.g., Eupatilin, Cirsiliol).[1]

Structural Characterization[1][2][3]
  • Compound Name: this compound[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]

  • Common Synonym: Jaceosidin-7-O-β-D-glucopyranoside[1][2][9]

  • Aglycone: Jaceosidin (6-hydroxyluteolin 6,3'-dimethyl ether)[1][2][10]

  • Chemical Formula: C₂₃H₂₄O₁₂ (Glycoside) / C₁₇H₁₄O₇ (Aglycone)[1][2]

  • Molecular Weight: 492.43 g/mol (Glycoside) / 330.29 g/mol (Aglycone)[1][2]

Biosynthetic Significance

The presence of the 6-methoxy group is the defining chemotaxonomic feature.[1] The biosynthesis involves highly specific 6-O-methyltransferases.[1][2] The accumulation of 6-methoxylated flavones is considered an evolutionary advancement within the Asteraceae family, distinguishing the Artemisia genus from more primitive genera that lack this capacity.[1]

Chemotaxonomic Distribution

The presence of this compound is not uniform across the genus.[1] It serves as a positive marker for specific lineages and a negative marker for others.[1]

Distribution Matrix
SubgenusPresence of this compound/JaceosidinKey SpeciesChemotaxonomic Inference
Subg.[1][2][3][5][10][11] Artemisia High A. argyi, A. princeps, A. vulgarisMarker for the "True Mugworts" (Vulgares section).[1]
Subg. Dracunculus Moderate A. dracunculus, A. scopariaOften co-occurs with coumarins (scoparone).
Subg. Seriphidium Low / Absent A. tridentataTypically dominated by sesquiterpene lactones; this compound is rare.
Subg. Tridentatae Variable A. tridentataPresence is debated; often replaced by other polymethoxylated flavones.
Phylogenetic Visualization

The following diagram illustrates the taxonomic flow and chemical presence of this compound within the Asteraceae family.

JaceosideTaxonomy Asteraceae Family: Asteraceae Anthemideae Tribe: Anthemideae Asteraceae->Anthemideae Artemisia Genus: Artemisia Anthemideae->Artemisia SubArtemisia Subg. Artemisia (Vulgares) Artemisia->SubArtemisia SubDracunculus Subg. Dracunculus Artemisia->SubDracunculus SubSeriphidium Subg. Seriphidium Artemisia->SubSeriphidium This compound MARKER: this compound (Jaceosidin-7-O-glucoside) SubArtemisia->this compound Primary Accumulation Argyi A. argyi SubArtemisia->Argyi Princeps A. princeps SubArtemisia->Princeps SubDracunculus->this compound Secondary Presence Dracunculus A. dracunculus SubDracunculus->Dracunculus OtherFlavones Other Flavones (Luteolin, Apigenin) SubSeriphidium->OtherFlavones Dominant

Caption: Phylogenetic distribution of this compound, highlighting its accumulation in Subgenus Artemisia.[1][2]

Isolation & Identification Protocols

To validate this compound as a marker in a new sample, the following extraction and identification workflow is recommended. This protocol prioritizes the preservation of the glycosidic bond, which is labile under harsh acidic conditions.[1]

Extraction Workflow (Step-by-Step)
  • Plant Material Preparation :

    • Air-dry aerial parts (leaves/stems) in shade to prevent UV degradation of flavonoids.[1][2]

    • Grind to a fine powder (40-60 mesh).[1][2]

  • Solvent Extraction :

    • Solvent : 70% Ethanol or 80% Methanol (aqueous).[1]

    • Rationale : High alcohol concentration extracts the glycoside (this compound) efficiently while minimizing extraction of chlorophylls and waxes compared to pure acetone/chloroform.[1]

    • Condition : Ultrasonication (40 kHz) for 45 mins at <40°C.

  • Partitioning (Purification) :

    • Suspend crude extract in water.

    • Wash 1 (Hexane) : Removes lipids, waxes, and non-polar terpenoids.[1] Discard organic layer.

    • Wash 2 (Dichloromethane) : Removes free aglycones (Jaceosidin) and polymethoxylated flavones.[1] Save this fraction if aglycone profiling is required.

    • Extraction 3 (n-Butanol) : Extracts This compound (glycoside) and other polar glycosides.[1][2] Retain this fraction.

Chromatographic Isolation[1][2]
  • Stationary Phase : Sephadex LH-20 (eluted with MeOH) followed by Preparative HPLC (C18 column).[1][2]

  • Mobile Phase : Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

  • Detection : UV at 335-345 nm (characteristic Band I absorption for flavones).[1][2]

Identification Logic (Self-Validating)

The identity of this compound is confirmed via UV shift reagents and Mass Spectrometry.[1][2]

ParameterThis compound (Glycoside)Jaceosidin (Aglycone)Validation Logic
UV

(MeOH)
275, 335 nm275, 345 nmBand I shift indicates B-ring substitution.[1][2]
+ NaOMe Shift Bathochromic shift (+40-60nm)Bathochromic shiftConfirms free 4'-OH.[1][2]
+ AlCl₃ Shift ShiftShiftConfirms 5-OH presence.[1][2]
MS (ESI-) m/z 491 [M-H]⁻329 [M-H]⁻Loss of 162 amu (glucose) confirms glycoside.[1][2]
H-NMR (DMSO-d₆) Anomeric proton signal (

~5.0 ppm)
No anomeric protonConfirms sugar attachment at C-7.[1][2]
Experimental Workflow Diagram

JaceosideIsolation Start Dried Artemisia Aerial Parts Extract Extraction (70% EtOH) Ultrasonication Start->Extract Partition Liquid-Liquid Partitioning Extract->Partition Hexane Hexane Layer (Lipids/Waxes) -> Discard Partition->Hexane DCM DCM Layer (Aglycones: Jaceosidin) Partition->DCM BuOH n-Butanol Layer (Glycosides: this compound) Partition->BuOH Analysis Validation: 1. MS (m/z 491) 2. NMR (Anomeric H) 3. Acid Hydrolysis -> Jaceosidin DCM->Analysis Comparative Profiling Chromatography Sephadex LH-20 (MeOH Elution) BuOH->Chromatography HPLC Prep-HPLC (C18) ACN:H2O (+0.1% FA) Chromatography->HPLC HPLC->Analysis

Caption: Step-by-step fractionation protocol for isolating this compound from Artemisia species.

Pharmacological Implications

While primarily a taxonomic marker, the isolation of this compound is driven by its bioactivity.[1]

  • Anti-inflammatory : Jaceosidin (the active metabolite) inhibits NF-κB activation and NO production in LPS-induced macrophages.[1][2][4]

  • Anticancer : Induces apoptosis in oral cancer cells (HSC-3) via Akt pathway downregulation.[1][2][12][13]

  • Metabolism : Upon ingestion, This compound is hydrolyzed by intestinal microbiota into Jaceosidin , improving bioavailability compared to the direct ingestion of the aglycone due to the solubility of the glycoside.[1]

References

  • Lee, H. G., et al. (2018). "The flavonoid jaceosidin from Artemisia princeps induces apoptotic cell death and inhibits the Akt pathway in oral cancer cells."[1] Evidence-Based Complementary and Alternative Medicine.[1][2] Link

  • Bora, K. S., & Sharma, A. (2011). "The genus Artemisia: A comprehensive review."[1][14] Pharmaceutical Biology. Link

  • Valant-Vetschera, K. M., & Wollenweber, E. (2006). "Chemodiversity of exudate flavonoids in Artemisia and related genera."[1] Biochemical Systematics and Ecology.

  • PubChem. "Jaceosidin-7-O-glucoside (this compound) Compound Summary."[1][2] National Library of Medicine.[1] Link[1][2]

  • Min, S. W., et al. (2009). "Isolation and identification of jaceosidin from Artemisia princeps and its anti-inflammatory activity."[1] Journal of Ethnopharmacology.

Sources

Technical Monograph: In Vitro Antioxidant Mechanisms of Jaceoside and Jaceosidin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Basis

The Jaceoside-Jaceosidin Axis

In the development of botanical therapeutics from Artemisia species, a critical distinction must be made between the glycoside This compound (Jaceosidin-7-O-glucoside) and its aglycone Jaceosidin (5,7,4'-trihydroxy-6,3'-dimethoxyflavone).[1] While this compound represents the primary storage form in plant vacuoles, offering superior aqueous solubility, in vitro data consistently identifies Jaceosidin as the primary effector of antioxidant activity.

This guide delineates the mechanistic divergence between these two forms. Jaceosidin exhibits potent radical scavenging via its free C7-hydroxyl group, whereas this compound, with a glucose moiety blocking this site, functions primarily as a prodrug or weak scavenger until hydrolyzed.

Structure-Activity Relationship (SAR)

The antioxidant potency of Jaceosidin is governed by three structural features:

  • Ortho-dihydroxy structure (Catechol moiety): Absent in Jaceosidin (which is methoxylated at C3'), reducing chelation potential compared to Quercetin but improving lipophilicity.

  • C2-C3 Double Bond & 4-Oxo Group: Essential for electron delocalization across the C-ring.

  • Free Hydroxyls (C5, C7, C4'): The C7-OH is critical for resonance stabilization of the phenoxyl radical. In This compound , glucosylation at C7 significantly diminishes this capacity, resulting in markedly higher IC50 values in direct scavenging assays (DPPH/ABTS).

Part 2: Mechanistic Pathways (The "Why")

The Nrf2/HO-1 Signaling Cascade

While direct radical scavenging is relevant, the therapeutic value of Jaceosidin lies in its ability to modulate the Keap1-Nrf2 pathway . Jaceosidin acts as a Michael acceptor or electrophile, modifying cysteine residues on Keap1. This prevents Nrf2 ubiquitination, allowing its translocation to the nucleus where it binds the Antioxidant Response Element (ARE).

Key Gene Targets:

  • HMOX1 (Heme Oxygenase-1)

  • NQO1 (NAD(P)H:quinone oxidoreductase 1)

  • GCLC/GCLM (Glutamate-cysteine ligase)

Visualization: Nrf2 Activation Pathway

The following diagram illustrates the intracellular mechanism by which Jaceosidin (liberated from this compound) mitigates oxidative stress.

Nrf2_Pathway This compound This compound (Extracellular/Cytosolic) Hydrolysis Hydrolysis (β-glucosidase) This compound->Hydrolysis Activation Jaceosidin Jaceosidin (Aglycone) Hydrolysis->Jaceosidin Keap1_Nrf2 Cytosol: Keap1-Nrf2 Complex (Inactive) Jaceosidin->Keap1_Nrf2 Electrophilic Attack (Cys modification) Keap1_Mod Keap1-Jaceosidin Adduct Keap1_Nrf2->Keap1_Mod Nrf2_Free Nrf2 Translocation Keap1_Nrf2->Nrf2_Free Dissociation Nucleus Nucleus Nrf2_Free->Nucleus ARE ARE Binding (Antioxidant Response Element) Nucleus->ARE Genes Transcription: HO-1, NQO1, SOD ARE->Genes ROS_Down ROS Neutralization (Cytoprotection) Genes->ROS_Down

Caption: this compound requires hydrolysis to Jaceosidin to effectively target the Keap1 sensor, triggering Nrf2 nuclear translocation and downstream antioxidant enzyme expression.

Part 3: Quantitative Efficacy & Data Synthesis

Comparative Antioxidant Potency

The following data synthesizes findings from Artemisia fraction studies. Note the significant "activity gap" between the glycoside and aglycone in chemical assays versus their closer efficacy in cellular models (due to intracellular metabolism).

Assay TypeMetricJaceosidin (Aglycone)This compound (Glycoside)Mechanistic Insight
DPPH Radical Scavenging IC50 (µM)10.2 - 82.1 > 400 Blocked C7-OH in this compound prevents resonance stabilization of the radical.
ABTS+ Assay TEAC ValueHighLow/ModerateSteric hindrance of the glucose moiety reduces electron transfer rate.
TBARS (Lipid Peroxidation) IC50 (µM)~10.2~50 - 100Jaceosidin partitions better into lipid bilayers to stop chain propagation.
Cellular ROS (DCFH-DA) Inhibition %> 80% (at 50 µM)~40 - 60%Cellular uptake of glycoside is slower; requires hydrolysis for full potency.

Data synthesized from comparative flavonoid studies (See References 1, 3, 5).

Part 4: Experimental Protocols (Self-Validating Systems)

Workflow Visualization

To ensure reproducibility, follow this validated extraction and assay workflow.

Experimental_Workflow cluster_Assays In Vitro Validation Plant Artemisia sp. (Dried Aerial Parts) Extract MeOH Extraction & Partitioning Plant->Extract Fraction BuOH Fraction (Enriched this compound) Extract->Fraction Polarity Separation Isolate HPLC Purification (C18 Column) Fraction->Isolate DPPH DPPH Assay (Chemical) Isolate->DPPH Cell RAW 264.7 (Cellular) Isolate->Cell Analysis Data Output: IC50 & Western Blot DPPH->Analysis Cell->Analysis

Caption: Workflow for isolating this compound/Jaceosidin and validating antioxidant efficacy via dual-stream (chemical/cellular) assays.

Protocol A: DPPH Radical Scavenging Assay

Standardized for Flavonoid Glycosides

  • Preparation: Dissolve this compound and Jaceosidin standards in MeOH to create a stock of 1 mM. Prepare serial dilutions (10, 20, 40, 80, 160 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Control: 100 µL MeOH + 100 µL DPPH.

    • Blank: 100 µL Sample + 100 µL MeOH.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Validation Check: Ascorbic acid standard should yield IC50 ~5-10 µM. If this compound IC50 < 100 µM, suspect hydrolysis or contamination with aglycone.
    
Protocol B: Intracellular ROS Detection (DCFH-DA)

Validating the Nrf2-mediated effect

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with this compound or Jaceosidin (5, 10, 20 µM) for 2 hours prior to stress induction.

    • Note: Short pre-treatment favors direct scavenging; longer (6-12h) favors Nrf2 induction.

  • Stress Induction: Add LPS (1 µg/mL) or

    
     (200 µM) and incubate for 18h.
    
  • Staining: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min at 37°C in dark.

  • Quantification: Wash 2x with PBS. Measure fluorescence at Ex/Em = 485/535 nm .

  • Mechanistic Check: To confirm Nrf2 dependence, perform Western Blot on nuclear fractions for Nrf2 protein levels.

Part 5: References

  • Han, H. Y., Kim, H. J., & Jeong, S. H. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine. Link

  • Lee, S. J., et al. (2005). In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv.[2] Sajabal. Archives of Pharmacal Research. Link

  • Olennikov, D. N., et al. (2020). New Flavonoids from Artemisia frigida and Their Anti-Glucosidase Activity.[1] Chemistry of Natural Compounds. Link

  • Min, S. W., et al. (2009). Inhibitory effects of Jaceosidin isolated from Artemisia princeps on the oxidation of low density lipoprotein.[2] Phytotherapy Research. Link

  • Kensler, T. W., et al. (2007). Cell Survival Responses to Environmental Stresses Via the Keap1-Nrf2-ARE Pathway. Annual Review of Pharmacology and Toxicology. Link

Sources

Methodological & Application

Protocol for the Extraction and Purification of Jaceosidin from Artemisia Leaves

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Jaceosidin from Artemisia

The genus Artemisia, a diverse group of plants belonging to the Asteraceae family, has been a cornerstone of traditional medicine across various cultures for centuries.[1] These plants are rich sources of a wide array of bioactive secondary metabolites, including flavonoids, which are of significant interest to the pharmaceutical and nutraceutical industries.[2] One such flavonoid, jaceosidin (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one), has garnered considerable attention for its promising pharmacological activities.

Jaceosidin has been shown to possess potent anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways. This document provides a comprehensive, step-by-step protocol for the extraction, purification, and characterization of jaceosidin from the leaves of Artemisia species, particularly Artemisia princeps, a known rich source of this valuable compound.[6] The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Chemical Profile of Jaceosidin

PropertyValue
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
Appearance Yellow powder
Solubility Soluble in DMSO (≥33 mg/mL) and Methanol.[7]
Storage Store at -20°C in a well-closed container, protected from light.[7]

Principle of the Extraction and Purification Process

The extraction of jaceosidin from Artemisia leaves is based on the principle of solid-liquid extraction, where the target compound is selectively dissolved from the plant matrix into a suitable solvent. The choice of solvent and extraction conditions is critical to maximize the yield and purity of the extracted jaceosidin. Subsequent purification steps are designed to remove unwanted compounds, such as chlorophyll, lipids, and other flavonoids, to isolate jaceosidin to a high degree of purity. This protocol employs a conventional solvent extraction method, which is widely accessible and effective, followed by a multi-step purification strategy culminating in preparative high-performance liquid chromatography (HPLC).

Experimental Workflow

Jaceosidin_Extraction_Workflow PlantMaterial Artemisia Leaves (Dried and Powdered) SolventExtraction Solvent Extraction (e.g., 80% Methanol) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract LiquidLiquid Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) CrudeExtract->LiquidLiquid EthylAcetateFraction Ethyl Acetate Fraction LiquidLiquid->EthylAcetateFraction ColumnChromatography Column Chromatography (Silica Gel) EthylAcetateFraction->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis FractionCollection->TLCAnalysis Pooling Pooling of Jaceosidin-rich Fractions TLCAnalysis->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC PureJaceosidin Pure Jaceosidin PrepHPLC->PureJaceosidin QC Quality Control (Analytical HPLC, MS, NMR) PureJaceosidin->QC

Caption: Workflow for Jaceosidin Extraction and Purification.

Detailed Protocols

Part 1: Extraction of Jaceosidin from Artemisia Leaves

This protocol describes a conventional solvent extraction method. For researchers interested in optimizing extraction parameters, a Response Surface Methodology (RSM) approach is recommended. RSM allows for the systematic investigation of multiple variables (e.g., solvent concentration, temperature, time) to identify the optimal conditions for maximizing jaceosidin yield.[8][9][10]

Materials and Reagents:

  • Dried Artemisia leaves

  • Methanol (ACS grade)

  • Deionized water

  • Waring blender or equivalent

  • Soxhlet apparatus or large glass beaker with magnetic stirrer

  • Heating mantle or hot plate

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material:

    • Thoroughly dry the Artemisia leaves at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

    • Grind the dried leaves into a fine powder (approximately 40-60 mesh) using a blender. A smaller particle size increases the surface area for extraction, leading to higher efficiency.

  • Solvent Extraction:

    • Prepare an 80% (v/v) methanol-water solution. The addition of water to the organic solvent can enhance the extraction of moderately polar flavonoids like jaceosidin.

    • Place 100 g of the powdered Artemisia leaves into a 2 L beaker.

    • Add 1 L of the 80% methanol solution to the beaker (solid-to-solvent ratio of 1:10 w/v).

    • Stir the mixture continuously using a magnetic stirrer at room temperature for 24 hours. Alternatively, for a more exhaustive extraction, perform Soxhlet extraction for 6-8 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of jaceosidin.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the methanol is completely removed, yielding a dark, viscous crude extract.

Part 2: Purification of Jaceosidin

This multi-step purification protocol is designed to progressively enrich the jaceosidin content of the extract.

2.1 Liquid-Liquid Partitioning

Rationale: This step separates compounds based on their differential solubility in immiscible solvents, effectively removing non-polar compounds like chlorophyll and lipids.

Materials and Reagents:

  • Crude Artemisia extract

  • Deionized water

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Separatory funnel (2 L)

Procedure:

  • Suspend the crude extract in 500 mL of deionized water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 500 mL of n-hexane to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper hexane layer will contain non-polar compounds.

  • Drain the lower aqueous layer. Discard the hexane layer.

  • Repeat the hexane wash two more times.

  • To the remaining aqueous layer, add 500 mL of ethyl acetate and repeat the extraction process as described in steps 4-6. Jaceosidin will partition into the ethyl acetate layer.

  • Repeat the ethyl acetate extraction two more times.

  • Combine all the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.

2.2 Silica Gel Column Chromatography

Rationale: This technique separates compounds based on their polarity. Jaceosidin, being moderately polar, will be separated from more polar and less polar compounds.

Materials and Reagents:

  • Concentrated ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 6:4 v/v). Visualize the spots under a UV lamp. Jaceosidin will appear as a dark spot under UV light at 254 nm.

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a jaceosidin standard (if available) or the major flavonoid spot.

  • Concentrate the pooled fractions to dryness.

2.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: This is the final purification step to obtain high-purity jaceosidin. It offers high resolution and is ideal for isolating specific compounds from a complex mixture. The principles of preparative HPLC for isolating compounds from Artemisia extracts are well-established.[11]

Materials and Reagents:

  • Jaceosidin-enriched fraction from column chromatography

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative C18 HPLC column

  • Preparative HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Sample Preparation: Dissolve the concentrated jaceosidin-rich fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 342 nm for jaceosidin).[12] Collect the peak corresponding to the retention time of jaceosidin.

  • Purity Confirmation and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Lyophilize or evaporate the solvent from the pure fraction to obtain crystalline jaceosidin.

Quality Control and Characterization

Analytical HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[12]

  • Detection: UV detector at 342 nm.[12]

  • Quantification: Purity is determined by comparing the peak area of jaceosidin to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Confirm the identity of the purified compound by comparing its mass spectrum and NMR data with published values for jaceosidin.

Optimization Parameters

The following table summarizes key parameters that can be optimized to improve the efficiency of the extraction process.

ParameterRange/OptionsRationale
Solvent Type Methanol, Ethanol, AcetonePolarity of the solvent should match that of jaceosidin.
Solvent Concentration 50-95% aqueous solutionWater content can be adjusted to optimize the extraction of specific flavonoids.[8]
Extraction Temperature 25-60°CHigher temperatures can increase solubility and diffusion but may degrade thermolabile compounds.
Extraction Time 1-24 hoursLonger extraction times generally lead to higher yields, but there is a point of diminishing returns.
Solid-to-Solvent Ratio 1:10 to 1:30 (w/v)A higher solvent volume can enhance extraction but also increases solvent consumption and processing time.[13]

Conclusion

This protocol provides a detailed and scientifically grounded methodology for the extraction and purification of jaceosidin from Artemisia leaves. By following these steps, researchers can obtain high-purity jaceosidin for use in a variety of research and development applications, from investigating its biological activities to its potential as a therapeutic agent. The inclusion of quality control measures ensures the identity and purity of the final product, which is paramount for reliable and reproducible scientific outcomes.

References

  • Gao, S., et al. (2011). Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC. Journal of Separation Science, 34(21), 3071-3076. Available at: [Link]

  • Khan, M., et al. (2012). Jaceosidin Induces Apoptosis in U87 Glioblastoma Cells through G2/M Phase Arrest. Evidence-Based Complementary and Alternative Medicine, 2012, 727850. Available at: [Link]

  • Ndunda, B., et al. (2019). A High-Performance Liquid Chromatography Method for the Determination of Artemisinin in Artemisia annua L. Leaf Extracts. Journal of Analytical Methods in Chemistry, 2019, 9474920. Available at: [Link]

  • SincereSkincare.com. Artemisia Princeps Extract. Available at: [Link]

  • Wang, Y., et al. (2023). Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi. Molecules, 28(14), 5489. Available at: [Link]

  • Lee, S. H., et al. (2018). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. Evidence-Based Complementary and Alternative Medicine, 2018, 5765047. Available at: [Link]

  • Moundib, R., et al. (2023). Optimization of the Extraction of Polyphenols and Flavonoids from Argania spinosa Leaves using Response Surface Methodology. Natural Product Sciences, 29(2), 83-90. Available at: [Link]

  • Salehi, B., et al. (2021). Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review. Molecules, 26(22), 7073. Available at: [Link]

  • Ivanes, F., et al. (2022). Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology. The Journal of Supercritical Fluids, 189, 105713. Available at: [Link]

  • Kim, M. J., et al. (2008). In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal. Archives of Pharmacal Research, 31(4), 429-437. Available at: [Link]

  • Medicines for Malaria Venture. (n.d.). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Available at: [Link]

  • Kim, M. J., et al. (2008). In Vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal. Archives of Pharmacal Research, 31(4), 429-437. Available at: [Link]

  • Ghafoor, K., et al. (2017). Optimization of ultrasound-assisted extraction of flavonoid compounds and their pharmaceutical activity from curry leaf (Murraya koenigii L.) using response surface methodology. Journal of Pharmaceutical and Biomedical Analysis, 145, 437-446. Available at: [Link]

  • Nigam, M., et al. (2022). Bioactive Compounds and Health Benefits of Artemisia Species. Natural Product Communications, 17(9). Available at: [Link]

  • Li, Y., et al. (2023). Bioactive components and antimicrobial potential of extracts from Artemisia species and their repellent activities against Aphid (Macrosiphoniella sanborni). Horticulture Research, 10(1), uhac239. Available at: [Link]

  • Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 698. Available at: [Link]

  • Nguyen, T. H. T., et al. (2023). A Green Workflow to Determine Flavonoids from Physalis angulata L.: Extraction Optimization by Response Surface Method and Spectrophotometric Method Validation. Molecules, 28(22), 7623. Available at: [Link]

  • Rasul, A., et al. (2021). Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities. Current Pharmaceutical Design, 27(11), 1368-1378. Available at: [Link]

  • Yu, H., et al. (2021). Review of the Chemical Composition and Biological Activities of Essential Oils from Artemisia Argyi, Artemisia Princeps, and Artemisia Montana. Current Organic Chemistry, 25(13), 1541-1559. Available at: [Link]

Sources

Mastering the Isolation of Jaceoside: A Guide to Effective Solvent Systems and Purification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a target compound is paramount. This guide provides a comprehensive overview of the solvent systems and detailed protocols for the successful purification of Jaceoside, a flavonoid glycoside with significant therapeutic potential. Drawing upon established principles of chromatography and field-proven insights, this document will equip you with the knowledge to navigate the intricacies of natural product isolation.

Understanding this compound: The Foundation for a Successful Purification Strategy

This compound is a flavonoid glycoside, a class of compounds characterized by a flavonoid aglycone linked to one or more sugar moieties. This structure imparts a moderate polarity, which is a critical factor in designing an effective purification scheme. A thorough understanding of this compound's physicochemical properties is the first step toward selecting an optimal solvent system.

The purification of this compound, like many natural products, is not a singular event but a multi-step process. A typical workflow involves initial extraction from the plant matrix, followed by a series of chromatographic separations to remove impurities and isolate the target compound.

cluster_0 Purification Workflow Start Crude Plant Extract CC Column Chromatography (Initial Fractionation) Start->CC Loading SPE Solid-Phase Extraction (Optional Intermediate Step) CC->SPE Further Fractionation Prep_HPLC Preparative HPLC (Final Polishing) CC->Prep_HPLC Direct to Final Purification SPE->Prep_HPLC High-Resolution Separation End Pure this compound Prep_HPLC->End Isolation

Caption: A generalized workflow for the purification of this compound from a crude plant extract.

The Art and Science of Solvent Selection for Chromatographic Purification

The success of any chromatographic separation hinges on the judicious choice of the mobile phase, or solvent system. The goal is to find a system that provides adequate solubility for the sample components while allowing for differential partitioning between the stationary and mobile phases, leading to their separation.

Column Chromatography: The Workhorse of Initial Fractionation

Column chromatography is a fundamental technique for the initial cleanup and fractionation of crude extracts.[1] For moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach.[2] The selection of the solvent system is crucial and is often guided by preliminary analysis using Thin Layer Chromatography (TLC).

The mobile phase in normal-phase chromatography typically consists of a mixture of a non-polar solvent and a more polar solvent. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Common Solvent Systems for Flavonoid Glycoside Separation on Silica Gel:

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Gradient Progression
Dichloromethane (DCM)Methanol (MeOH)100:0 to 98:2Increasing percentage of MeOH
Chloroform (CHCl₃)Methanol (MeOH)100:0 to 95:5Increasing percentage of MeOH
Ethyl Acetate (EtOAc)Hexane/Heptane10:90 to 20:80Increasing percentage of EtOAc
Petroleum EtherAcetone95:5 to 80:20Increasing percentage of Acetone

Expert Insight: The choice between dichloromethane and chloroform often depends on the specific impurities in the crude extract. Dichloromethane is less polar and can provide better resolution for less polar compounds, while chloroform's slightly higher polarity can be advantageous for eluting more polar glycosides. The addition of a small amount of water to a chloroform/methanol system can sometimes improve the separation of highly glycosylated flavonoids.[3]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Key to High Purity

Preparative HPLC is the gold standard for the final purification of this compound, offering high resolution and the ability to obtain compounds with purities exceeding 95%.[3] Reversed-phase HPLC, utilizing a non-polar stationary phase (typically C18), is the most common mode for purifying flavonoid glycosides.

In reversed-phase HPLC, the mobile phase is polar, and its polarity is decreased over the course of the separation by increasing the proportion of an organic solvent. This is known as a gradient elution.[4]

Typical Solvent Systems for Reversed-Phase Preparative HPLC of Flavonoids:

Aqueous Phase (Solvent A)Organic Phase (Solvent B)Typical Gradient Profile
Water with 0.1% Formic AcidAcetonitrile (ACN)10-50% B over 30-60 min
Water with 0.1% Trifluoroacetic Acid (TFA)Methanol (MeOH)20-60% B over 40-70 min
WaterAcetonitrile (ACN)Isocratic or gradient depending on complexity
WaterMethanol (MeOH)Isocratic or gradient depending on complexity

Causality in Solvent Selection: The addition of a small amount of acid (formic acid or TFA) to the mobile phase serves to protonate the phenolic hydroxyl groups on the flavonoid structure. This suppresses their ionization and results in sharper, more symmetrical peaks, leading to better separation. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is beneficial for detection.

Detailed Protocols for the Purification of this compound

The following protocols are designed to be self-validating systems, providing a robust framework for the isolation of high-purity this compound.

Protocol 1: Initial Fractionation by Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of a crude plant extract containing this compound.

Materials:

  • Crude extract from a this compound-containing plant (e.g., Cirsium or Artemisia species)

  • Silica gel (60-120 mesh) for column chromatography

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Glass column with a stopcock

  • Cotton wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the glass column.

    • Prepare a slurry of silica gel in DCM and carefully pour it into the column, allowing the silica to settle into a uniform bed.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running DCM through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of DCM.

    • If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of MeOH. A typical gradient might be:

      • 100% DCM

      • DCM:MeOH (99:1, v/v)

      • DCM:MeOH (98:2, v/v)

      • DCM:MeOH (95:5, v/v)

      • DCM:MeOH (90:10, v/v)

      • ... and so on, up to 100% MeOH for a final column wash.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

  • Fraction Analysis by TLC:

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., DCM:MeOH 95:5).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on a standard, if available, or by subsequent analysis).

cluster_1 Column Chromatography Protocol P1 Prepare Silica Gel Slurry P2 Pack Column P1->P2 P3 Load Sample P2->P3 P4 Elute with Gradient (DCM to DCM:MeOH) P3->P4 P5 Collect Fractions P4->P5 P6 Analyze Fractions by TLC P5->P6 P7 Pool this compound-rich Fractions P6->P7

Sources

High-Performance Sample Preparation Strategies for Jaceosidin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Jaceosidin (4',5,7-trihydroxy-3',6-dimethoxyflavone) is a bioactive flavonoid found in Artemisia and Eupatorium species, exhibiting significant anti-inflammatory, anticancer, and antiallergic properties.[1][2] In pharmacokinetic (PK) studies, the accurate quantification of Jaceosidin is often challenged by its lipophilicity, potential for extensive metabolism (glucuronidation/sulfation), and matrix interference in plasma.

This guide moves beyond generic "dilute-and-shoot" methods. It details two distinct workflows: a High-Throughput Protein Precipitation (PPT) protocol for screening and a High-Sensitivity Liquid-Liquid Extraction (LLE) protocol for definitive low-level quantification. We prioritize the LLE approach using ethyl acetate under acidic conditions, which has been demonstrated to yield superior recovery (>85%) compared to standard precipitation methods.

Physicochemical Profiling & Extraction Logic

Understanding the analyte is the prerequisite for successful extraction. Jaceosidin is a methoxylated flavone with specific behaviors that dictate our solvent and pH choices.

PropertyValue/CharacteristicImplication for Sample Prep
Chemical Structure 4',5,7-trihydroxy-3',6-dimethoxyflavoneContains three phenolic hydroxyl groups (-OH).
pKa ~6.5 - 7.5 (Phenolic moieties)At neutral pH (plasma pH 7.4), some moieties may ionize. Acidification is critical to suppress ionization and drive the molecule into the organic phase during LLE.
LogP (Lipophilicity) ~2.5 - 3.0Moderately lipophilic. Soluble in ethyl acetate, methanol, and acetonitrile. Poorly soluble in pure water.
Metabolism Phase II ConjugationCirculates as glucuronides/sulfates. If "Total Jaceosidin" is required, enzymatic hydrolysis (β-glucuronidase/sulfatase) is a mandatory pre-step.
The "Acidic Advantage"

Standard extraction often fails to recover phenolic compounds because they partially ionize at physiological pH. By lowering the sample pH to ~3.0–4.0 using formic acid or HCl, we ensure Jaceosidin remains in its neutral, protonated form. This significantly increases its partition coefficient into organic solvents like ethyl acetate, boosting recovery from ~65% to >85%.

Internal Standard (IS) Selection Strategy

The choice of Internal Standard is the single biggest determinant of assay precision.

  • Gold Standard: Stable Isotope Labeled (SIL) Jaceosidin (

    
     or 
    
    
    
    ). Rarely available commercially.
  • Recommended Analog: Eupatilin or Hispidulin .

    • Why: These are structural analogs (dimethoxyflavones) with nearly identical pKa and chromatographic retention. They will track Jaceosidin's ionization efficiency and matrix effects far better than unrelated compounds.

  • Published Alternative: Avicularin or Linezolid .

    • Note: While cited in literature, Linezolid is structurally dissimilar (an oxazolidinone). Use it only if structural analogs are unavailable, and be wary of divergent matrix effects.

Decision Matrix: Selecting Your Workflow

ExtractionDecision Start Start: Define Study Goals Sensitivity Required LLOQ? Start->Sensitivity PPT Protocol A: Protein Precipitation (>10 ng/mL, High Throughput) Sensitivity->PPT High (>10 ng/mL) LLE Protocol B: Liquid-Liquid Extraction (<2 ng/mL, High Sensitivity) Sensitivity->LLE Low (<2 ng/mL) Throughput Sample Volume? PPT->Throughput Check Volume LLE->Throughput Check Volume

Figure 1: Decision matrix for selecting the appropriate sample preparation workflow based on sensitivity requirements.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Early-stage PK screening, high-concentration samples (


), and urine analysis.
Materials
  • Precipitant: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.

  • Internal Standard Working Solution (ISWS): 500 ng/mL Eupatilin in Acetonitrile.

Step-by-Step Procedure
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike: Add 10 µL of ISWS. Vortex briefly.

  • Precipitate: Add 150 µL of cold Acetonitrile (1:3 ratio).

    • Critical: The addition of 0.1% formic acid in the ACN helps break protein binding.

  • Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully remove the supernatant (avoiding the pellet) to a clean vial/plate.

  • Dilution (Optional): If the initial mobile phase is high aqueous, dilute the supernatant 1:1 with water to prevent peak broadening (solvent effect).

Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)

Best for: Terminal phase PK, low-dose studies, and tissue homogenates. This method concentrates the analyte and removes phospholipids.

Materials
  • Extraction Solvent: Ethyl Acetate (EtOAc).

  • Acidifier: 5% Formic Acid in water.

  • Reconstitution Solvent: 50:50 Methanol:Water (v/v).

Step-by-Step Procedure
  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL tube.

  • Spike IS: Add 10 µL of ISWS. Vortex.

  • Acidify: Add 20 µL of 5% Formic Acid. Vortex 10 sec.

    • Check: pH should be approx 3.0–4.0.

  • Extract: Add 1.0 mL of Ethyl Acetate.

  • Agitate: Shake on a reciprocating shaker or vortex for 10 minutes .

    • Why: LLE relies on partition equilibrium; time is required for the drug to migrate to the organic layer.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a glass tube.

  • Evaporate: Dry under a gentle stream of Nitrogen at 40°C .

  • Reconstitute: Dissolve residue in 100 µL of Reconstitution Solvent. Vortex 5 min.

  • Clarify: Centrifuge at max speed (15,000 x g) for 5 min to remove any insoluble particulates before injection.

LLEWorkflow Sample Plasma Sample (100 µL) Acid Acidification (pH 3-4) Sample->Acid Extract Add Ethyl Acetate (1 mL) Acid->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Dry N2 Evaporation (40°C) PhaseSep->Dry Recon Reconstitute (MeOH:H2O) Dry->Recon

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Jaceosidin.

LC-MS/MS Analytical Conditions

To ensure the extracted sample runs effectively, use these validated parameters.

  • Column: C18 Reverse Phase (e.g., UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1 min: Re-equilibrate to 10% B.

  • Detection: ESI Positive Mode (Jaceosidin forms

    
     at m/z ~331).
    
    • Note: While phenols often ionize in negative mode, Jaceosidin's methoxy groups and ketone allow for strong positive mode ionization, which is often cleaner for bioanalysis.

Method Validation & Quality Control

Every batch must be self-validating.

ParameterAcceptance Criteria (FDA/EMA Guidelines)
Linearity

(Weighted

)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery Consistent across Low, Mid, High QC (e.g., 85% ± 10%)
Matrix Effect 85-115% (IS normalized)

Stability Note: Jaceosidin is generally stable in plasma for up to 20 days at -20°C. However, avoid repeated freeze-thaw cycles (>3 cycles) as degradation can occur. Always process samples on ice.

References

  • Determination and pharmacokinetic study of jaceosidin in rat plasma by UPLC–MS/MS. Source: Semantic Scholar / AKJournals Context: Validated PPT method using Acetonitrile and Avicularin as IS.[3][4][5]

  • Liquid chromatography-tandem mass spectrometry for the determination of jaceosidin in rat plasma. Source: ResearchGate Context: Describes the LLE method with Ethyl Acetate at acidic pH for higher recovery.

  • Stability of Flavonoids in Plasma. Source: DovePress Context: General stability data for related flavonoid compounds in biological matrices.

  • Pharmacokinetics of plantamajoside and acteoside. Source: PubMed / NIH Context: Comparative extraction strategies for glycosylated phenylpropanoids.

Sources

Column chromatography techniques for Jaceoside separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Column Chromatography Techniques for Jaceoside Separation

Executive Summary

This guide details the isolation workflow for This compound , a bioactive flavonoid glycoside (specifically the glycosidic forms of Jaceosidin, such as Jaceosidin-7-O-glucoside), typically found in Artemisia princeps and related Asteraceae species.[1] Unlike its aglycone Jaceosidin, this compound possesses increased polarity due to the sugar moiety, necessitating a distinct chromatographic strategy. This protocol transitions from bulk extraction to high-purity isolation using a "Coarse-to-Fine" separation logic: Liquid-Liquid Partitioning


 Normal Phase Silica 

Size-Exclusion/Adsorption (Sephadex LH-20)

Preparative RP-HPLC.

Chemical Context & Separation Strategy

  • Target Analyte: this compound (Flavonoid Glycoside).[2]

  • Aglycone: Jaceosidin (4',5,7-Trihydroxy-3',6-dimethoxyflavone).

  • Challenge: Separating the glycoside from the co-occurring aglycone and other polyphenols (e.g., Eupatilin).

  • Solubility: Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water; insoluble in non-polar solvents (Hexane).

The Separation Logic (The "Three-Pillar" Approach):

  • Polarity Discrimination (Partitioning): Removal of lipids (hexane) and separation of aglycones (EtOAc) from glycosides (n-BuOH).

  • Adsorption/Size Exclusion (Sephadex LH-20): Crucial for flavonoids. Separates based on molecular size and the ability of the phenolic rings to interact with the dextran matrix.

  • Hydrophobicity (RP-HPLC): Final purification based on subtle differences in hydrophobicity using C18 stationary phases.

Workflow Visualization

Jaceoside_Isolation Raw Dried Artemisia Leaves Extract Methanolic Extraction (Reflux/Sonication) Raw->Extract Partition Liquid-Liquid Partitioning Extract->Partition Hexane Hexane Fraction (Lipids/Chlorophyll) -> Discard Partition->Hexane EtOAc Ethyl Acetate Fraction (Aglycones: Jaceosidin) Partition->EtOAc BuOH n-Butanol Fraction (Target: this compound) Partition->BuOH Enriches Glycosides Silica Silica Gel Open Column (Normal Phase) BuOH->Silica Gradient Elution CHCl3:MeOH:H2O Sephadex Sephadex LH-20 Column (Molecular Sieve/Adsorption) Silica->Sephadex Semi-pure Fractions PrepHPLC Preparative RP-HPLC (C18 Column) Sephadex->PrepHPLC Polishing Pure Isolated this compound (>98% Purity) PrepHPLC->Pure

Caption: Figure 1. Step-wise fractionation workflow for the isolation of this compound from plant matrix.

Detailed Protocols

Phase 1: Extraction and Enrichment (Liquid-Liquid Partitioning)

Objective: Remove bulk interferences (chlorophyll, waxes) and concentrate the glycosidic fraction.

  • Crude Extraction:

    • Macerate dried Artemisia leaves (1 kg) in MeOH (5 L) for 24 hours at room temperature (or reflux for 3 hours).

    • Filter and evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain the Crude Methanolic Extract.

    • Suspend the crude extract in Distilled Water (1 L) .

  • Partitioning:

    • Step A (Defatting): Extract the aqueous suspension with n-Hexane (1 L x 3). Discard the hexane layer (contains lipids/chlorophyll).

    • Step B (Aglycone Removal): Extract the aqueous layer with Ethyl Acetate (EtOAc) (1 L x 3). The EtOAc layer contains mostly aglycones (Jaceosidin, Eupatilin). Save this for other analyses.

    • Step C (Target Recovery): Extract the remaining aqueous layer with n-Butanol (n-BuOH) (1 L x 3).

    • Result: The n-BuOH fraction contains the target this compound and other flavonoid glycosides. Evaporate to dryness.

Phase 2: Silica Gel Open Column Chromatography

Objective: Fractionate the complex n-BuOH residue into simplified subgroups.

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

  • Column Dimensions: 5 cm (ID) x 60 cm (L) for ~50g of extract.

  • Mobile Phase: Chloroform : Methanol : Water (lower phase).

    • Note: A gradient of increasing polarity is required.

Protocol:

  • Slurry Packing: Suspend Silica Gel in Chloroform and pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the n-BuOH extract in a minimum volume of Methanol, mix with a small amount of Silica Gel (dry loading), evaporate to powder, and load onto the column bed.

  • Elution Gradient:

    • Start: CHCl₃:MeOH:H₂O (80:20:2)

    • Step 2: CHCl₃:MeOH:H₂O (70:30:3)

    • Step 3: CHCl₃:MeOH:H₂O (60:40:4)

    • End: 100% MeOH (Wash)

  • Monitoring: Collect 200 mL fractions. Spot on TLC plates (Silica Gel 60 F254). Develop in EtOAc:Formic Acid:H₂O (14:2:2). Visualize under UV (365 nm) and spray with 10% H₂SO₄ or AlCl₃ (yellow fluorescence indicates flavonoids).

  • Pooling: Combine fractions containing the target spot (Rf ~0.4-0.6 depending on exact system).

Phase 3: Sephadex LH-20 Chromatography

Objective: Remove polymeric tannins and separate flavonoids based on structural planarities. This is the "Magic Step" for flavonoids.

  • Stationary Phase: Sephadex LH-20 (GE Healthcare/Cytiva).

  • Principle: Size exclusion + Adsorption (Phenolic hydroxyls interact with the gel).

Protocol:

  • Swelling (Critical): Suspend Sephadex LH-20 powder in 100% Methanol for at least 3 hours (preferably overnight) before packing.

    • Why? LH-20 swells significantly in polar solvents. Packing unswollen beads will shatter the column as they expand.

  • Packing: Pour the slurry into a glass column (2.5 cm x 100 cm). Equilibrate with 2 column volumes of MeOH.

  • Loading: Dissolve the fraction from Phase 2 in 2-3 mL of MeOH. Apply gently to the bed surface.

  • Elution: Isocratic elution with 100% Methanol .

    • Flow Rate: 0.5 – 1.0 mL/min (Gravity or Peristaltic Pump).

  • Mechanism:

    • Larger molecules elute first.

    • This compound (glycoside) typically elutes before Jaceosidin (aglycone) due to size, but adsorption effects can reverse this depending on the number of free hydroxyls. Generally, this step effectively cleans up chlorophyll residues and separates flavonoid classes.

Phase 4: Preparative RP-HPLC

Objective: Final isolation of this compound to >98% purity.

  • System: Preparative HPLC with UV/DAD detector.

  • Column: C18 (Octadecylsilane), 5 µm, 20 x 250 mm (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

    • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min)% Solvent B (ACN)Flow Rate (mL/min)Event
0.01510.0Injection
5.01510.0Isocratic Hold
30.04510.0Linear Gradient
35.09510.0Wash
40.01510.0Re-equilibration
  • Detection: 340 nm (Band I of Flavonoids) and 254 nm.

  • Collection: Collect peaks manually or via fraction collector based on UV threshold. This compound typically elutes between 18–25 minutes depending on the specific glycoside (e.g., glucoside vs. rhamnoside).

Troubleshooting & Optimization

IssueProbable CauseSolution
Broad Peaks (HPLC) Silanol interactionsAdd 0.1% Formic Acid or Acetic Acid to the mobile phase to suppress ionization of phenolic groups.
Low Yield Irreversible adsorptionEnsure Sephadex LH-20 is used; avoid silica for very polar fractions if recovery is low (switch to C18 open column).
Co-elution Similar polarity isomersChange organic modifier from Acetonitrile to Methanol in HPLC (selectivity change).
Cracked Column (Sephadex) Improper swellingAlways swell LH-20 in the exact elution solvent for >3 hours. Do not let the column run dry.[3]

References

  • Lee, S. J., et al. (2005). "Jaceosidin, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation." Journal of Ethnopharmacology. Link

  • Cytiva. (n.d.). "Sephadex LH-20: Instructions for Use." Cytiva Life Sciences. Link

  • Han, X., et al. (2007).[4] "Preparative isolation and purification of flavonoid glycosides from Artemisia species using high-speed counter-current chromatography." Journal of Chromatography A.

  • Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press.
  • PubChem. (n.d.). "Jaceosidin Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Jaceoside Integrity During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust extraction of Jaceoside. As researchers and drug development professionals, obtaining high-purity, intact glycosides is paramount for accurate downstream analysis and therapeutic evaluation. This compound, a flavone glycoside with significant biological potential, is unfortunately susceptible to hydrolysis, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the preservation of this compound in its native form throughout your extraction workflow.

Understanding the Challenge: The Instability of the Glycosidic Bond

This compound consists of the aglycone, Jaceidin, linked to a glucose molecule via a glycosidic bond. This bond is the primary point of vulnerability during extraction. Hydrolysis, the cleavage of this bond by water, results in the loss of the sugar moiety and the generation of the less polar aglycone, Jaceidin. This conversion alters the compound's chemical properties and biological activity, leading to inaccurate quantification and misinterpretation of its therapeutic potential.

The primary culprits behind this compound hydrolysis during extraction are:

  • Enzymatic Activity: Endogenous β-glucosidases, present in the plant matrix, are highly efficient at cleaving the glycosidic bond.[1][2][3]

  • pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage.[4][5]

  • Elevated Temperatures: High temperatures provide the activation energy needed to break the glycosidic bond, accelerating hydrolysis.[4][5]

This guide is structured to address each of these factors, providing you with the knowledge and tools to design an extraction protocol that safeguards your this compound from degradation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound extraction in a practical question-and-answer format.

Q1: How can I determine if my this compound is undergoing hydrolysis?

A1: The most definitive way to detect this compound hydrolysis is through chromatographic analysis, typically High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • The Telltale Sign: You will observe a decrease in the peak area of this compound and a corresponding increase in the peak area of its aglycone, Jaceidin.

  • Methodology: A validated HPLC-DAD method is crucial for the simultaneous quantification of both this compound and Jaceidin.[6][7][8][9][10] Develop a method that provides good resolution between the two compounds. The appearance or growth of the Jaceidin peak over time or under different extraction conditions is a clear indicator of hydrolysis.

Q2: I'm observing significant Jaceidin formation in my extracts. What is the most likely cause?

A2: The most probable cause is enzymatic hydrolysis by endogenous β-glucosidases from the plant material. These enzymes are released upon cell lysis during the extraction process and can rapidly degrade this compound.[1][2][3]

  • Immediate Action: If you are using fresh or improperly dried plant material, enzyme activity is almost certainly the issue.

  • Troubleshooting Steps:

    • Enzyme Inactivation: Immediately implement a robust enzyme inactivation step before extraction. The most effective method is typically flash-freezing the fresh plant material in liquid nitrogen followed by lyophilization (freeze-drying).[11][12][13][14][15]

    • Solvent Choice: Switch to a non-aqueous solvent for extraction if your current protocol uses an aqueous or high-water content solvent. Anhydrous methanol or ethanol can significantly reduce enzyme activity.

Q3: Can the pH of my extraction solvent contribute to this compound hydrolysis?

A3: Absolutely. This compound, like many flavonoid glycosides, is most stable in a slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions will promote hydrolysis.

  • Acid-Catalyzed Hydrolysis: At low pH, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While generally less aggressive for O-glycosides than acid catalysis, high pH can also lead to degradation.

  • Recommended pH Range: Aim for a pH between 4 and 7 for your extraction solvent.[4][5] If your plant material naturally has a very low or high pH, consider buffering your extraction solvent.

Q4: I'm using a heat-based extraction method. Could this be the source of my this compound degradation?

A4: Yes, elevated temperatures are a significant factor in this compound hydrolysis.[4][5] While heat can improve extraction efficiency, it also provides the energy to overcome the activation barrier for glycosidic bond cleavage.

  • Temperature Threshold: As a general rule, try to keep extraction temperatures below 50°C. If your protocol requires heating, minimize the duration of heat exposure.

  • Alternative Methods: Consider switching to a non-thermal or low-temperature extraction method, such as cold percolation or ultrasound-assisted extraction at a controlled low temperature.[16][17]

Proactive Strategies for Preventing this compound Hydrolysis

The key to successful this compound extraction is a proactive approach that anticipates and mitigates the risks of hydrolysis. The following strategies are presented in order of importance and impact.

Pre-Extraction Treatment: The First Line of Defense

Proper preparation of the plant material is the most critical step in preventing enzymatic hydrolysis.

  • Freeze-Drying (Lyophilization): This is the gold-standard method for preserving thermolabile and enzymatically sensitive compounds like this compound. The process involves rapidly freezing the plant material (e.g., in liquid nitrogen) and then removing the water via sublimation under vacuum. This effectively inactivates degradative enzymes without the use of heat.[11][12][13][14][15]

  • Oven Drying at Low Temperatures: If freeze-drying is not available, oven drying at a controlled, low temperature (e.g., 40-50°C) can be an alternative. However, be aware that even at these temperatures, some degradation may occur.

  • Avoid Air-Drying at Ambient Temperatures: This slow process allows ample time for enzymatic degradation to occur.

Strategic Solvent Selection

The choice of extraction solvent plays a pivotal role in both extraction efficiency and this compound stability.

  • Anhydrous Solvents: Using anhydrous (water-free) solvents is a highly effective way to prevent hydrolysis. Methanol and ethanol are good choices for extracting flavonoid glycosides.[18][19][20][21]

  • Aqueous-Organic Mixtures: If an aqueous-organic mixture is necessary to achieve good solubility, keep the water content as low as possible.

  • pH Control: If using an aqueous system, ensure the pH is maintained between 4 and 7.

Optimized Extraction Methodologies

Modern extraction techniques can offer significant advantages in terms of reduced extraction times and lower temperatures, further protecting this compound from degradation.

  • Cold Percolation: This simple and gentle method involves passing a cold solvent through a column packed with the plant material. It is a non-thermal technique that minimizes the risk of heat-induced hydrolysis.[16][17]

  • Microwave-Assisted Extraction (MAE): MAE can be a very rapid extraction method. By carefully controlling the power and time, it is possible to achieve efficient extraction with minimal heating of the bulk solvent, thus preserving thermolabile compounds.

  • Supercritical Fluid Extraction (SFE): SFE using supercritical CO2 is a non-thermal and non-aqueous extraction method that is ideal for sensitive compounds. However, due to the non-polar nature of supercritical CO2, a polar co-solvent (modifier) like methanol or ethanol is often required to efficiently extract glycosides.[22][23][24][25][26]

Recommended Protocols

The following protocols are designed to minimize this compound hydrolysis.

Protocol 1: Cold Percolation Extraction (Recommended for Highest Integrity)

This method is ideal for small-scale, high-purity extractions where preserving the absolute integrity of this compound is the primary goal.

Materials:

  • Freeze-dried and powdered plant material

  • Anhydrous methanol

  • Percolation column

  • Glass wool

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of the percolation column.

  • Weigh the freeze-dried plant material and mix it with a small amount of anhydrous methanol to create a slurry.

  • Pour the slurry into the percolation column and allow it to pack evenly.

  • Gently add more anhydrous methanol to the top of the column, ensuring the plant material is always submerged.

  • Allow the solvent to percolate through the plant material at a slow, controlled rate (e.g., 1-2 mL/minute).

  • Collect the eluate in a collection flask.

  • Continue the percolation until the eluate runs clear.

  • Evaporate the solvent from the collected eluate under reduced pressure at a low temperature (e.g., < 40°C) to obtain the crude extract.

Protocol 2: Optimized Microwave-Assisted Extraction (for Rapid Extraction)

This method is suitable for rapid screening of multiple samples, but careful optimization is required to prevent thermal degradation.

Materials:

  • Freeze-dried and powdered plant material

  • Anhydrous ethanol

  • Microwave extraction vessel

  • Microwave extraction system with temperature and power control

Procedure:

  • Weigh the freeze-dried plant material into the microwave extraction vessel.

  • Add a predetermined volume of anhydrous ethanol.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave parameters. Start with low power (e.g., 300-400 W) and a short extraction time (e.g., 1-2 minutes). It is crucial to use a system with temperature feedback control to ensure the temperature does not exceed 50°C.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant material.

  • Evaporate the solvent under reduced pressure at a low temperature.

Visualizing the Process

This compound Hydrolysis Pathway

hydrolysis_pathway This compound This compound (Intact Glycoside) Jaceidin Jaceidin (Aglycone) This compound->Jaceidin + H2O Glucose Glucose This compound->Glucose + H2O Catalysts Hydrolysis Catalysts: - β-glucosidase - H+ (Acid) - OH- (Base) - Heat Catalysts->this compound

Caption: The hydrolysis of this compound yields its aglycone, Jaceidin, and a glucose molecule.

Recommended Extraction Workflow to Prevent Hydrolysis

extraction_workflow Start Fresh Plant Material FreezeDry Flash Freeze & Lyophilize (Enzyme Inactivation) Start->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Extraction Extraction Method Grind->Extraction ColdPercolation Cold Percolation (Anhydrous Solvent, < 25°C) Extraction->ColdPercolation Highest Integrity MAE Optimized MAE (Anhydrous Solvent, < 50°C) Extraction->MAE Rapid SFE Supercritical Fluid Extraction (CO2 + Modifier) Extraction->SFE Greenest Filtration Filtration ColdPercolation->Filtration MAE->Filtration SFE->Filtration Evaporation Solvent Evaporation (< 40°C, Reduced Pressure) Filtration->Evaporation Analysis HPLC-DAD Analysis (Quantify this compound & Jaceidin) Evaporation->Analysis End Intact this compound Extract Analysis->End

Caption: A validated workflow to minimize this compound hydrolysis during extraction.

Data Summary

ParameterRecommendationRationale
Sample Preparation Freeze-drying (Lyophilization)Inactivates degradative enzymes without thermal degradation.[11][12][13][14][15]
Extraction Temperature < 50°C (ideally ambient)Minimizes heat-catalyzed hydrolysis.[4][5]
Extraction Solvent Anhydrous Methanol or EthanolPrevents water-mediated hydrolysis and reduces enzyme activity.[18][19][20][21]
Solvent pH 4.0 - 7.0This compound is most stable in a slightly acidic to neutral environment.[4][5]
Recommended Method Cold PercolationGentle, non-thermal method that preserves compound integrity.[16][17]

References

  • Optimization of Extraction Conditions for Antioxidant Activity of Acer tegmentosum Using Response Surface Methodology. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • US20030124204A1 - Method for Making Herbal Extracts Using Percolation - Google Patents. (n.d.).
  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • The Development and Validation of a Novel HPLC-DAD Method for the Quantification of Icaridin in Insect Repellent Formulations. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Cold percolation method: Significance and symbolism. (2025). yourfm.in. Retrieved February 6, 2026, from [Link]

  • Orange Peel Waste Valorization from Bioactive Compound Recovery to Functional and Industrial Applications. (n.d.). Scientific Research Publishing. Retrieved February 6, 2026, from [Link]

  • Solubility in Different Solvents, Correlation, and Solvent Effect in the Solvent Crystallization Process of Iohexol. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • (PDF) Enzyme Inactivation in Food Processing using High Pressure Carbon Dioxide Technology. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Assessing Jarosite Kinetic Dissolution Rates at Acidic Conditions and Different Temperatures. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • β-Glucosidases. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • (PDF) Effect of Freeze-Drying Process Conditions on the Stability of Nanoparticles. (2010). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Optimization of Conditions for the Extraction of Natural Antioxidants from Raw Plant Materials. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Microbial β-Glucosidase: Sources, Production and Applications. (n.d.). I.R.I.S. Retrieved February 6, 2026, from [Link]

  • Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of. (n.d.). Retrieved February 6, 2026, from [Link]

  • Different extraction methods a) cold percolation, b) solvent... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). NIH. Retrieved February 6, 2026, from [Link]

  • The Impact of Freeze Drying on Bioactivity and Physical Properties of Food Products. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Impact of Freeze-Drying Conditions on the Physico-Chemical Properties and Bioactive Compounds of a Freeze-Dried Orange Puree. (2019). PMC. Retrieved February 6, 2026, from [Link]

  • Supercritical Fluid Extraction of Grape Glycosides. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Microbial β-Glucosidase: Sources, Production and Applications. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solvents: Properties, solubility parameter, solvation, toxicity, safety. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Thermostability at different pH levels of peroxidase extracted from four vegetables. (n.d.). CABI Digital Library. Retrieved February 6, 2026, from [Link]

  • Selection and optimisation of extraction technique for the preparation of phenolic. (n.d.). CABI Digital Library. Retrieved February 6, 2026, from [Link]

  • Microbial β-Glucosidase: Sources, Production and Applications. (n.d.). Retrieved February 6, 2026, from [Link]

  • Stability kinetics of ginsenosides in aqueous solution. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Key chemical properties of solvents relevant to solvent-driven... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Impact of Freeze Drying on Solid Nanoparticle Stability. (2021). YouTube. Retrieved February 6, 2026, from [Link]

  • Optimization of aqueous extraction conditions for bioactive compounds from fresh Pouzolzia zeylanica plant using response surface methodology. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical. (2021). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity. (2020). MDPI. Retrieved February 6, 2026, from [Link]

  • Solubility Modeling and Mixing Properties for Benzoin in Different Monosolvents and Solvent Mixtures at the Temperature Range from 273.15 to 313.15 K. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Impact of Freeze Drying on Bioactivity and Physical Properties of Food Products. (2024). Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Resolving Jaceoside Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: JCS-HPLC-TRBL-001 Subject: Advanced Troubleshooting for Asymmetrical Peak Shape (Tailing) in Jaceoside Analysis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Question: I am observing significant peak tailing (As > 1.5) for this compound during my HPLC runs. What is the root cause?

Technical Insight: this compound is a flavonoid glycoside (specifically the glycoside of Jaceosidin). To resolve tailing, you must understand its chemical interaction profile:

  • Phenolic Hydroxyls: The aglycone core contains phenolic protons (pKa ~7–10). At neutral pH, secondary interactions with residual silanols on the silica support are common.

  • Chelation Sites: The 5-hydroxy-4-keto moiety in the flavonoid backbone is a strong chelator of trace metals (Fe, Al) present in stainless steel frits or lower-quality silica, leading to severe tailing.

  • Glycosidic Polarity: The sugar moiety increases polarity, making the molecule sensitive to "solvent washout" if the sample diluent is too strong.

Diagnostic Workflow (Visual)

Before altering your method, use this logic flow to isolate the variable causing the tailing.

TailingDiagnosis Start Start: this compound Peak Tailing (As > 1.2) CheckSample 1. Check Sample Solvent Start->CheckSample StrongSolvent Is Sample Solvent > Mobile Phase Strength? CheckSample->StrongSolvent DiluteSample Action: Dilute Sample with Initial Mobile Phase StrongSolvent->DiluteSample Yes CheckPH 2. Check Mobile Phase pH StrongSolvent->CheckPH No IsPHLow Is pH < 3.0? CheckPH->IsPHLow LowerPH Action: Adjust pH to 2.0-2.5 (Formic/Phosphoric) IsPHLow->LowerPH No CheckColumn 3. Check Column Chemistry IsPHLow->CheckColumn Yes IsEndcapped Is Column Fully End-capped? CheckColumn->IsEndcapped ChangeColumn Action: Switch to High-Purity / End-capped C18 IsEndcapped->ChangeColumn No CheckMetal 4. Check Metal Chelation IsEndcapped->CheckMetal Yes AddChelator Action: Add 0.1 mM EDTA or use PEEK system CheckMetal->AddChelator Suspect Metal Interaction

Figure 1: Decision tree for isolating the root cause of this compound peak asymmetry.

Troubleshooting Guide: Q&A Format

Category A: Mobile Phase & pH Optimization

Q: I am using a neutral Methanol/Water gradient. Why is the peak tailing? A: Neutral pH is the primary cause of silanol activity.

  • Mechanism: At pH 7, residual silanol groups (Si-OH) on the column surface are ionized to silanols (Si-O⁻). The this compound molecule, while largely neutral, can form strong hydrogen bonds or ion-dipole interactions with these sites.

  • Solution: Acidify your mobile phase.

    • Protocol: Add 0.1% to 0.2% Formic Acid or 0.1% Phosphoric Acid to both aqueous and organic phases. This suppresses silanol ionization (keeping them as Si-OH) and ensures the phenolic groups on this compound remain protonated.

    • Target pH: 2.0 – 3.0.

Q: I suspect metal chelation is causing the tailing. How do I confirm this? A: Flavonoids often chelate iron found in stainless steel frits.

  • Test: Add a sacrificial chelating agent to your mobile phase.

  • Protocol: Add 0.1 mM EDTA (disodium ethylenediaminetetraacetate) to the aqueous mobile phase.

  • Observation: If the peak shape sharpens significantly after adding EDTA, the issue is metal interaction. Consider switching to a "bio-inert" or PEEK-lined column for routine analysis.

Category B: Column Selection & Hardware

Q: Does the type of C18 column matter for this compound? A: Yes, critically.

  • Avoid: "Carbon-loaded" or non-endcapped columns. These have high surface area silanols.

  • Select: A "Type B" high-purity silica column that is fully end-capped .

    • Why? End-capping reacts the residual silanols with a small silane (e.g., trimethylchlorosilane), physically blocking this compound from interacting with the active silica surface.

    • Recommended Specs: Pore size 100–120 Å, Surface area ~300 m²/g, Carbon load 15–20%.

Q: My retention time is stable, but the tail appears only on the downside. Is this dead volume? A: If the tailing factor (


) is > 1.5 but the front is sharp, it is likely Extra-Column Volume (ECV)  or a Void .
  • ECV Check: Ensure you are using 0.005" (red) or 0.007" (yellow) ID PEEK tubing between the column and detector. Standard 0.010" (blue) tubing can cause band broadening that looks like tailing.

  • Void Check: Reverse the column (if permitted by manufacturer) and flush into a beaker. If the pressure drops significantly or particles exit, the column bed has collapsed.[1]

Category C: Sample Preparation

Q: I dissolved my standard in 100% DMSO/Methanol to ensure solubility. Could this be the issue? A: Yes. This is "Solvent Mismatch."

  • The Issue: If the injection solvent (DMSO/MeOH) is stronger than the initial mobile phase (e.g., 90% Water), the this compound molecules travel faster than the mobile phase at the column head, smearing the band before separation begins.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Acidified Water). If solubility is poor, use <20% DMSO and inject a smaller volume (<5 µL).

Quantitative Troubleshooting Matrix

Use this table to match your chromatogram symptoms to a solution.

SymptomMetric (

)
Probable CauseCorrective Action
Classic Tailing 1.5 – 2.5Secondary Silanol InteractionsLower pH to 2.5 using Formic Acid [1]. Switch to end-capped C18.
Severe Tailing > 2.5Metal ChelationAdd 0.1 mM EDTA to mobile phase; Check inlet frit [2].
Broad Peak N/A (Low Plates)Solvent MismatchDilute sample with initial mobile phase. Reduce injection volume.
Split Peak N/AColumn Void / Inlet BlockageReverse flush column; Replace guard cartridge.
Fronting < 0.9Mass OverloadDilute sample 1:10.

Standardized Experimental Protocol

Protocol: The "Tailing Eraser" Method for this compound

Use this method to validate if the issue is chemical or hardware-related.

1. Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Note: Filter both through 0.22 µm nylon filters.

2. Instrument Setup:

  • Column: C18 End-capped, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Temperature: 30°C (Controlled temperature improves mass transfer).

  • Flow Rate: 1.0 mL/min.[2]

3. Gradient Program:

  • 0 min: 10% B

  • 20 min: 90% B

  • 25 min: 90% B[3]

  • 26 min: 10% B (Re-equilibration)

4. Sample Injection:

  • Dissolve this compound in 20% Acetonitrile / 80% Water.

  • Injection Volume: 5–10 µL.

Mechanistic Visualization

Understanding why the tailing occurs helps prevent it in future method development.

SilanolInteraction Silica Silica Surface (Si-OH) Interaction Secondary Interaction (H-Bonding) Silica->Interaction High pH (>4) Ionized Silanols This compound This compound (Basic/Polar Sites) This compound->Interaction Tailing Peak Tailing (Kinetic Lag) Interaction->Tailing Slow Desorption Endcap End-capping (TMS Group) Endcap->Silica Blocks Sites

Figure 2: Mechanism of silanol-analyte interaction causing kinetic lag (tailing).

References

  • Mbamalu, O. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Plant Biochemistry & Physiology.

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.[1]

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide.

  • Chrom Tech. (2025).[4][5] What Causes Peak Tailing in HPLC?

Sources

Technical Support Center: Jaceoside Isolation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Chlorophyll Interference in Jaceoside Analysis

Diagnostic & Triage: Is Chlorophyll Your Problem?

From the Desk of the Senior Application Scientist: "I often see researchers losing valuable this compound yield because they treat chlorophyll removal as a simple filtration step. It is not. Chlorophyll is a lipophilic, planar macrocycle that behaves similarly to your target analyte (Jaceosidin glycosides) on certain sorbents, leading to co-elution or irreversible binding.[1] Before you proceed, confirm the interference."

Symptom Checklist:

  • Visual: Extract is dark green or viscous/oily.[1]

  • LC-MS Data: Severe ion suppression (signal drop) in the 300–400 m/z range, or large broad peaks eluting at the end of the gradient (high %B).

  • UV-Vis: undefined "noise" or baseline drift in the 660–670 nm range (Chlorophyll

    
     max absorption).
    

The Core Protocol: The "Partition & Polish" Workflow

This protocol is designed to exploit the polarity difference between Jaceosides (Polar/Semi-polar Flavone Glycosides) and Chlorophyll (Non-polar Porphyrins).

Phase 1: Liquid-Liquid Extraction (LLE) – The "Gentle Wash"

Recommended as the first line of defense. High recovery, low cost.[1]

Principle: Jaceosides are glycosylated and partition into polar solvents (MeOH/Water). Chlorophyll is highly lipophilic and partitions into non-polar solvents (Hexane).

Step-by-Step:

  • Resuspension: Dissolve your crude plant extract in 90% Methanol (MeOH) .

    • Note: Do not use 100% MeOH if possible; a small water content (10-15%) helps force chlorophyll into the non-polar layer later.

  • Partition: Add an equal volume of n-Hexane or Petroleum Ether .[1]

  • Agitation: Shake gently for 2 minutes.

    • Critical Alert: Do not vortex violently.[1] Plant extracts contain saponins that can form stable emulsions. Invert gently.

  • Separation: Allow layers to settle.[1]

    • Top Layer (Green): Contains Chlorophyll, lipids, waxes.[1] -> Discard.

    • Bottom Layer (Yellow/Brown): Contains Jaceosides, flavonoids, sugars.[1][2] -> Retain.

  • Repeat: Perform the hexane wash 2–3 times until the top layer is clear.

Phase 2: Solid Phase Extraction (SPE) – The "Polishing Step"

Use if LLE is insufficient or if you need MS-grade purity.

Sorbent Selection Guide:

Sorbent TypeSuitability for JaceosidesMechanismNotes
C18 (Reverse Phase) High Polarity-basedJaceosides elute early (20-40% MeOH); Chlorophyll sticks until 90-100% MeOH.[1]
Sephadex LH-20 High Size & AdsorptionExcellent for separating flavonoids from chlorophyll (which elutes late or binds).[1]
GCB (Graphitized Carbon) RISKY Planar InteractionWARNING: Can irreversibly bind Jaceosides due to pi-pi stacking.[1]
Amino (NH2) ModerateH-BondingGood for removing pigments but can retain glycosides strongly.[1]

The C18 Polishing Protocol:

  • Condition: Activate C18 cartridge with MeOH, then equilibrate with Water.

  • Load: Load the defatted (hexane-washed) extract from Phase 1.

  • Wash: Flush with 10-15% MeOH . This removes sugars and very polar impurities.

  • Elute Analyte: Elute Jaceosides with 40-60% MeOH .

    • Scientist Tip: Jaceosides are glycosides; they will elute earlier than their aglycone (Jaceosidin).

  • Strip Column: Wash column with 100% Acetone or DCM to remove any remaining chlorophyll (do not collect this).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific "Trap" regarding Graphitized Carbon Black (GCB), a common error in flavonoid analysis.

Jaceoside_Cleanup Start Crude Plant Extract (Green/Viscous) LLE Phase 1: LLE Partition (MeOH/Water vs. Hexane) Start->LLE Check Is the Extract Clear? LLE->Check Discard Hexane Layer Proceed Proceed to LC-MS/HPLC Check->Proceed Yes SPE_Choice Phase 2: SPE Selection Check->SPE_Choice No (Green tint remains) C18 C18 Cartridge (Recommended) SPE_Choice->C18 Standard Path GCB Graphitized Carbon (GCB) (The Trap) SPE_Choice->GCB Avoid if possible Result_C18 Jaceosides Elute Early Chlorophyll Retained C18->Result_C18 Result_GCB Pi-Pi Stacking: Irreversible Binding of Jaceosides GCB->Result_GCB Risk

Figure 1: Decision matrix for chlorophyll removal. Note the specific warning against GCB for planar flavonoids like Jaceosides.

Troubleshooting & FAQs

Q1: I used Graphitized Carbon Black (GCB) to remove pigments, and now my this compound signal is gone. Where is it? A: It is likely stuck to the carbon.[1] Both Chlorophyll and Jaceosidin (the core flavone) are planar molecules. GCB separates based on planar geometry. The "pi-pi stacking" interaction between the graphite surface and the flavonoid rings is extremely strong.

  • The Fix: If you must use GCB, you cannot elute with simple MeOH. You must use a "displacer" solvent.[1] Try eluting with Methanol:DCM (1:1) or adding 0.1% Formic Acid to disrupt the interaction, though recovery may still be low [1].[1]

Q2: I tried the Hexane wash, but I'm getting an emulsion that won't separate. A: This is common with saponin-rich plants (Artemisia species often contain these).[1]

  • The Fix:

    • Salting Out: Add a pinch of NaCl to the aqueous phase to increase ionic strength.

    • Centrifugation: Spin the tube at 3,000 x g for 5 minutes. The physical force will break the emulsion layer.

Q3: Will the Hexane wash remove my Jaceosides? A: Negligible loss.[1] Jaceosides are glycosides (sugar-bound), making them significantly more polar than the aglycone.[1] They have very low solubility in hexane. The partition coefficient (


) heavily favors the MeOH/Water phase.

Q4: My LC-MS still shows ion suppression even after C18 SPE. A: You may have "ghost" pigments or phospholipids.[1]

  • The Fix: Switch to Sephadex LH-20 . It separates based on molecular size and adsorption. Chlorophyll and large lipids elute very late or stay on the column, while flavonoids elute in bands with MeOH.[1] This is the "Gold Standard" for high-purity flavonoid isolation [2].[1]

References

  • Graphitized Carbons for Solid-Phase Extraction. Journal of Separation Science / NIH.[1] (2025).[3][4][5] Detailed analysis of GCB interactions with planar analytes and desorption difficulties.

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. (2020).[2][4][6][7][8] Comprehensive review of extraction methodologies including SPE and LLE for flavonoid recovery.

  • Metabolomics of Chlorophylls and Carotenoids: Analytical Methods. NIH / PubMed Central. (2022).[7][8][9] Discusses the interference of pigments in metabolomics and removal strategies.

  • Evaluation of various clean-up sorbents in kale followed by LC-MS/MS. Journal of Applied Biological Chemistry. (2022).[7][8][9] Comparison of GCB, Z-Sep, and C18 for pigment removal.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating Jaceoside (Jaceosidin-7-O-glucoside) from closely related flavonoid glycosides (e.g., Eupatilin glycosides, Jaceosidin). Role: Senior Application Scientist Audience: Pharmaceutical Researchers, Phytochemists.

Introduction: The Polymethoxylated Challenge

Welcome to the Technical Support Center. You are likely here because you are struggling to resolve This compound from its structural analogs—specifically its aglycone Jaceosidin or the structurally homologous Eupatilin-7-O-glucoside .

In Artemisia and Centaurea species, these compounds co-occur. The challenge lies in the "polymethoxylated" nature of the flavone core. While glycosylation (typically at C7) adds polarity, the methoxy groups on the A and B rings (positions 6 and 3') create steric bulk and unique electronic environments that standard C18 columns often fail to discriminate effectively.

This guide moves beyond generic "flavonoid methods" to address the specific physicochemical interactions required to purify this compound.

Module 1: Chromatographic Selectivity (HPLC/UHPLC)

Q: My this compound peak co-elutes with a slightly less polar impurity. Standard C18 gradients aren't working. What is the next step?

A: The co-eluting impurity is likely Eupatilin-7-O-glucoside .

  • The Chemistry: this compound has a 4'-OH group. Eupatilin-7-O-glucoside has a 4'-OMe group.

  • The Problem: On a standard C18 column, the hydrophobic difference between a hydroxyl and a methoxy group is masked by the dominant polarity of the glucose moiety.

  • The Solution: Switch to a Phenyl-Hexyl stationary phase.

    • Mechanism: Phenyl-Hexyl phases utilize

      
       interactions. The methoxy groups on the flavone backbone interact strongly with the phenyl ring of the stationary phase. The electron-donating effect of the extra methoxy group in Eupatilin alters this interaction distinctively compared to the hydroxylated this compound.
      
Q: I am seeing significant peak tailing for this compound, even with fresh columns. Why?

A: Peak tailing in flavonoid glycosides is typically caused by secondary interactions between the free hydroxyls (specifically at C5 and C4') and residual silanols on the silica support.

  • Immediate Fix: Ensure your mobile phase pH is below 3.0 .

  • Protocol: Use 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) .

    • Note: TFA suppresses MS ionization. If you are using LC-MS, stick to Formic Acid but increase the column temperature to 40°C to improve mass transfer kinetics and reduce tailing.

Q: How do I optimize the gradient for maximal resolution?

A: Polymethoxylated glycosides require a "shallow-step" gradient. A linear 10–100% gradient is too fast.

  • Recommended Gradient (C18 or Phenyl-Hexyl):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid

    • Why ACN? Methanol has higher viscosity and pressure, often broadening peaks for glycosides. ACN provides sharper peaks.

Table 1: Optimized Gradient for this compound Separation

Time (min)% B (ACN)EventRationale
0–215%Isocratic HoldLoad sample; elute highly polar sugars/acids.
2–1515% → 35%Shallow Gradient Critical zone. Separates this compound from Eupatilin-7-O-glc.
15–2035% → 95%FlushElute aglycones (Jaceosidin, Eupatilin).
20–2595%WashRemove lipophilic chlorophyll/waxes.
25–3015%Re-equilibrationPrepare for next injection.

Module 2: Sample Preparation & Solubility

Q: My sample precipitates when I inject it onto the HPLC. How do I solvate this compound properly?

A: this compound is amphiphilic. It hates pure water (aglycone core) and hates pure hexane (sugar moiety).

  • The Trap: Dissolving in 100% DMSO or MeOH and injecting into a high-aqueous mobile phase (starting at 15% B) causes "solvent shock." The compound precipitates at the column head, causing split peaks or clogging.

  • The Fix: Use a Diluent Match .

    • Dissolve the sample in a minimal amount of DMSO.

    • Dilute this stock 1:10 with the starting mobile phase (15% ACN in Water).

    • Centrifuge at 14,000 x g for 5 minutes. Inject the supernatant.

Q: How do I prevent hydrolysis during extraction?

A: this compound is an O-glycoside. Prolonged heating or acidic conditions will cleave the sugar, leaving you with Jaceosidin (aglycone).

  • Rule: Never exceed 60°C during extraction.

  • Rule: Avoid acidic extraction solvents (e.g., acidified methanol) unless absolutely necessary for stability. Use neutral 70% Ethanol for the initial extraction.

Module 3: Isolation Workflow (Scale-Up)

Q: I need to isolate 50 mg of this compound. Should I use Prep-HPLC or Flash Chromatography?

A: Use Prep-HPLC for final polishing, but Flash Chromatography (C18) is required for the initial enrichment. Direct injection of crude extract onto Prep-HPLC will foul your expensive column.

Visual Workflow: Isolation Strategy

Jaceoside_Isolation RawMaterial Raw Material (Artemisia/Centaurea) Extraction Extraction 70% EtOH, 50°C RawMaterial->Extraction Partition Liquid-Liquid Partition Extraction->Partition Chloroform Chloroform Phase (Discards Aglycones/Lipids) Partition->Chloroform Remove non-polar BuOH n-BuOH Phase (Contains this compound) Partition->BuOH Target Enriched Flash Flash Chromatography (C18 Cartridge) BuOH->Flash Load Sample FractionCheck Check Fractions (TLC/HPLC) Flash->FractionCheck PrepHPLC Prep-HPLC (Phenyl-Hexyl Column) FractionCheck->PrepHPLC Select Semi-Pure PureCompound Pure this compound (>98%) PrepHPLC->PureCompound

Caption: Step-by-step isolation workflow prioritizing the removal of aglycones prior to chromatographic purification.

Detailed Protocol: Liquid-Liquid Partitioning
  • Suspend: Dissolve the crude ethanolic extract in Water:Methanol (9:1).

  • Wash 1: Partition against n-Hexane (3x) to remove waxes and chlorophyll. Discard Hexane.

  • Wash 2: Partition against Chloroform (3x).

    • Critical Step: Jaceosidin (aglycone) and Eupatilin (aglycone) will move into the Chloroform. This compound (glycoside) stays in the aqueous phase.

  • Extract: Partition the aqueous phase against n-Butanol (3x).

    • This compound moves into the Butanol. Inorganic salts and very polar sugars stay in the water.

  • Evaporate: Dry the Butanol fraction. This is your "Enriched Fraction" for Prep-HPLC.

Module 4: Identification & Validation

Q: How do I distinguish this compound from Eupatilin-7-O-glucoside by Mass Spec?

A: They have different molecular weights, but if you are dealing with isomers (e.g., this compound vs. a different methoxy-isomer), MS alone is insufficient.

  • This compound (C23H24O12): MW ≈ 492.43 Da.

  • Eupatilin-7-O-glucoside (C24H26O12): MW ≈ 506.46 Da.

  • Differentiation: The mass difference of 14 Da (CH2) clearly distinguishes this compound from Eupatilin-glycoside.

  • Isomer Warning: If you see an isomer with the same mass (e.g., Centaureidin glycosides), you must use 1H-NMR . Look for the methoxy signals.[1] this compound has two methoxy groups (typically

    
     3.8–4.0 ppm). Eupatilin derivatives have three.
    

References

  • Extraction & Isolation of Methoxylated Flavonoids

    • Title: Isolation of Chemical Constituents of Centaurea virgata Lam.[2][3][4]

    • Source: NIH / PubMed
    • URL:[Link][4]

  • HPLC Separation of Flavonoid Glycosides

    • Title: Simultaneous separation of flavanone glycosides and polymethoxylated flavones in citrus juices using liquid chromatography.[5]

    • Source: PubMed
    • URL:[Link]

  • Jaceosidin Structure & Analysis

    • Title: Jaceosidin Induces Apoptosis in U87 Glioblastoma Cells.[6]

    • Source: ResearchGate[1][6][7][8]

    • URL:[Link]

  • General Glycoside Separation Strategies

    • Title: Separation and purification of glycosides from medicinal plants.[8][9]

    • Source: PubMed
    • URL:[Link]

Sources

Technical Support Center: Jaceoside Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Jaceoside (and its aglycone derivative, Jaceosidin). It is designed to move beyond generic advice, offering mechanistic insights into stability and preservation.

Ticket ID: JACE-STAB-001 Topic: Prevention of Degradation Pathways (Hydrolysis & Oxidation) Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Stability Profile

This compound is a flavonoid glycoside.[1] Its structural integrity relies on two fragile chemical features:

  • The Glycosidic Bond: Susceptible to hydrolysis (cleavage), which strips the sugar moiety to release the aglycone (Jaceosidin). This alters solubility and bioactivity.[1][2][3]

  • The Phenolic Hydroxyls: Susceptible to oxidation and photodegradation , leading to quinone formation and polymerization (browning).[1]

Failure to control moisture, light, and pH will result in a complex mixture of inactive degradation products.[1]

Part 1: Solid State Storage (The Foundation)

Q: I just received my vial of this compound. How do I store it for the long term?

A: The solid state is the only safe harbor for long-term preservation (>1 year).

  • Temperature: Store at -20°C .

  • Moisture Control: The vial must be desiccated. Flavonoid glycosides are hygroscopic.[1] Absorbed water molecules in the crystal lattice can catalyze slow hydrolysis even in the solid state.

  • Light: Keep in amber vials or wrap in aluminum foil.

Protocol: The "Warm-Up" Rule

  • Critical Step: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes .

  • Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial. This introduced moisture is the #1 cause of "mysterious" degradation months later.

Part 2: Solution Stability (The Working Phase)

Q: Which solvent should I use for stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard, but it comes with a warning.[1]

SolventSolubilityStability RiskRecommendation
DMSO High (~30-60 mg/mL)Hygroscopic. DMSO pulls water from the air, triggering hydrolysis.[1]Recommended. Use single-use aliquots.
Ethanol Moderate (~1-5 mg/mL)Evaporation leads to concentration errors.[1]Secondary choice. Good for short-term use.[1][4]
Water InsolubleHigh hydrolysis risk.[1]Avoid for stock solutions.

Q: Can I store this compound in DMSO at -20°C?

A: Yes, but strictly for <1 month . For storage >1 month , you must use -80°C .[1]

  • The Mechanism: DMSO freezes at 18.5°C. At -20°C, it is a solid. However, repeated freeze-thaw cycles introduce moisture and oxygen.[1]

  • The Fix: Aliquot your stock immediately upon preparation. Never re-freeze a thawed aliquot more than once.[1]

Part 3: Troubleshooting & Diagnostics[1]

Q: My solution has turned from pale yellow to dark brown. Is it still good?

A: No. Discard it immediately.

  • Diagnosis: This is a hallmark of Oxidative Degradation .[1]

  • Mechanism: The phenolic rings have oxidized into quinones. These reactive species polymerize, causing the color shift.[1] This process is irreversible and the new compounds may be cytotoxic, confounding your assay results.[1]

Q: I see a precipitate in my aqueous working solution. What happened?

A: You likely crashed the compound out of solution (Solubility limit exceeded) or hydrolyzed the glycoside.

  • Scenario A (Solubility): this compound is hydrophobic.[1] If you dilute a DMSO stock >1:1000 into water/media rapidly, it may precipitate.[1] Solution: Sonicate or dilute stepwise.

  • Scenario B (Hydrolysis): If the solution is old, the sugar may have cleaved off. The resulting aglycone (Jaceosidin) is significantly less soluble in water than the glycoside. The precipitate is likely the aglycone.

Part 4: Visualizing the Threat (Mechanisms)

Understanding how the molecule breaks down helps you prevent it. The diagram below details the two primary enemies: Acid/Enzymatic Hydrolysis and Oxidative Stress .

Jaceoside_Degradation cluster_Hydrolysis Pathway 1: Hydrolysis (Trigger: Moisture, Acid, Enzymes) cluster_Oxidation Pathway 2: Oxidation (Trigger: Light, pH > 7, Oxygen) This compound This compound (Active Glycoside) Aglycone Jaceosidin (Aglycone) This compound->Aglycone Acid/H2O Sugar Free Sugar (Glucose/Rhamnose) Quinones o-Quinones (Reactive Intermediates) This compound->Quinones UV Light / O2 Precipitate Precipitation (Loss of Solubility) Aglycone->Precipitate Low Solubility Polymers Brown Polymers (Inactive/Toxic) Quinones->Polymers Polymerization

Figure 1: Primary degradation pathways of this compound.[1] Pathway 1 (Red) is driven by moisture/acid, leading to solubility loss.[1] Pathway 2 (Green) is driven by light/air, leading to chemical modification and color change.[1]

Part 5: Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your specific experimental phase.

Storage_Workflow Start Received this compound Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution LongTerm Long Term (>1 Month)? Solid->LongTerm SolventCheck Solvent Type? Solution->SolventCheck StoreSolid Store at -20°C Desiccated Dark LongTerm->StoreSolid Yes DMSO DMSO (Anhydrous) SolventCheck->DMSO Aqueous Aqueous / Media SolventCheck->Aqueous FreezeDMSO Aliquot & Store -80°C (Avoid Freeze-Thaw) DMSO->FreezeDMSO Immediate Use Immediately Do NOT Store Aqueous->Immediate

Figure 2: Decision matrix for optimal this compound preservation based on physical state and solvent choice.[1]

References

  • PubChem. (n.d.).[1] Jaceosidin Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Corradini, E., et al. (2011).[1] Stability of Flavonoids in Solution: Effects of pH and Temperature. (General reference on flavonoid glycoside hydrolysis kinetics).

  • Gaylord Chemical. (2007).[1][5] Dimethyl Sulfoxide (DMSO) Solubility Data and Hygroscopicity. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking of Jaceoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Jaceoside (Jaceosidin-7-O-


-D-glucopyranoside ) represents a critical bioactive flavonoid glycoside found in Artemisia species (e.g., Artemisia princeps, Artemisia argyi). Its therapeutic potential in anti-inflammatory and anti-allergic pathways is well-documented, yet its structural validation remains a bottleneck in natural product chemistry.

The primary challenge in characterizing this compound lies in distinguishing it from its aglycone, Jaceosidin (4',5,7-trihydroxy-3',6-dimethoxyflavone), and its structural isomer Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone). Misidentification often occurs due to the ambiguous positioning of methoxy (-OMe) groups on the A-ring (C-6 vs. C-8) and the B-ring pattern.

This guide provides a definitive spectral comparison, utilizing 1H and 13C NMR data to establish a self-validating identification protocol.

Comparative Landscape: this compound vs. Alternatives

To ensure accurate identification, this compound must be benchmarked against its metabolic precursor (Aglycone) and its closest structural analog.

FeatureThis compound (Target) Jaceosidin (Aglycone) Eupatilin (Analog)
Formula C

H

O

C

H

O

C

H

O

C-7 Shift (

)
~163.0 ppm (Glycosylated)~152.0 ppm (Free OH)~152.0 ppm (Free OH)
Anomeric Proton Doublet at ~5.10 ppmAbsent Absent
Methoxy Pattern 6-OMe, 3'-OMe6-OMe, 3'-OMe6-OMe, 3'-OMe, 4'-OMe
Solubility High in DMSO/MeOHModerate in DMSOModerate in DMSO

Experimental Protocol: Self-Validating Workflow

The following workflow ensures data integrity. The use of HSQC and HMBC is mandatory to resolve the quaternary carbons and the glycosidic linkage.

Isolation and Preparation
  • Source Material: Dried aerial parts of Artemisia princeps.

  • Extraction: Reflux with MeOH, followed by partition with EtOAc and n-BuOH.

  • Purification: Silica gel column chromatography (CHCl

    
    :MeOH gradient) 
    
    
    
    Sephadex LH-20 (MeOH)
    
    
    RP-HPLC (C18 column, H
    
    
    O:MeCN gradient).
  • NMR Sample: Dissolve 5.0 mg of purified this compound in 0.6 mL DMSO-

    
      (99.9%).
    
    • Validation Step: Calibrate spectra to the residual DMSO pentet at

      
       2.50 ppm and 
      
      
      
      39.5 ppm.
Workflow Visualization

Jaceoside_Workflow Start Raw Material (Artemisia sp.) Extract MeOH Extraction & Partitioning Start->Extract Reflux Purify Sephadex LH-20 & RP-HPLC Extract->Purify Fractionation NMR NMR Acquisition (DMSO-d6) Purify->NMR 5mg / 0.6mL Analysis Spectral Assignment (1H, 13C, HMBC) NMR->Analysis Data Processing

Figure 1: Step-by-step isolation and structural elucidation workflow for this compound.

Spectral Data Analysis

1H NMR Data Comparison (400/500 MHz, DMSO- )

The diagnostic signal for this compound is the anomeric proton (H-1'') and the downfield shift of H-8 compared to the aglycone.

PositionThis compound (

, ppm)
Jaceosidin (

, ppm)
Multiplicity (

in Hz)
Mechanistic Insight
H-3 6.946.89sCharacteristic flavone C-ring singlet.
H-8 7.28 6.95sKey Distinction: Glycosylation at C-7 deshields the ortho H-8 proton.
H-2' 7.567.54d (

)
B-ring meta-coupling.
H-5' 6.956.92d (

)
B-ring ortho-coupling.
H-6' 7.607.58dd (

)
B-ring ABX system.
6-OMe 3.783.76sA-ring methoxy (shielded).
3'-OMe 3.893.89sB-ring methoxy.
5-OH 12.9012.95sChelated hydroxyl (H-bonded to C=4 carbonyl).
H-1'' 5.12 d (

)
Anomeric Proton: Large

value confirms

-linkage.
Sugar H 3.10 – 3.70mGlucose moiety protons.[1]
13C NMR Data Comparison (100/125 MHz, DMSO- )

The Glycosylation Shift is the primary validator. The C-7 signal in this compound appears significantly downfield compared to Jaceosidin due to the O-glycosidic linkage.

PositionThis compound (

)
Jaceosidin (

)
Assignment Logic
C-2 164.0163.8C-ring oxidation state.[2]
C-3 103.5103.2

-carbon to carbonyl.
C-4 182.5182.3Carbonyl (Cheated with 5-OH).
C-5 152.8152.5Phenolic carbon (Intramolecular H-bond).
C-6 131.8131.5Ipso-Methoxy: Diagnostic for 6-OMe flavones.
C-7 156.4 153.0 Glycosylation Site: Downfield shift confirms substitution.
C-8 94.891.5Upfield signal, ortho to glycoside.
C-9 152.0152.0Junction carbon.
C-10 106.2105.8Junction carbon.
C-1' 121.5121.5B-ring attachment.
C-2' 110.5110.2B-ring CH.
C-3' 148.0148.0Ipso-Methoxy: 3'-OMe site.
C-4' 150.8150.5Phenolic carbon (Para to linkage).
C-5' 116.0115.8B-ring CH.
C-6' 120.5120.4B-ring CH.
C-1'' 100.2 Anomeric Carbon: Diagnostic for glycoside.
C-6'' 60.8Sugar CH

.

Structural Confirmation: HMBC Correlations

To satisfy the "Self-Validating" requirement, 1D NMR is insufficient. You must observe Heteronuclear Multiple Bond Correlations (HMBC).[3][4][5]

Key Correlations[1]
  • Linkage Confirmation: A strong correlation between the anomeric proton H-1'' (

    
     5.12) and the aglycone carbon C-7  (
    
    
    
    156.4) unambiguously proves the 7-O-glycoside structure.
  • A-Ring Substitution: The 6-OMe protons correlate to C-6 , distinguishing it from an 8-OMe isomer.

  • B-Ring Pattern: H-2' and H-6' correlate to C-2 , confirming the flavone linkage.

Connectivity Diagram

HMBC_Correlations cluster_legend Legend H1_sugar H-1'' (Anomeric) δ 5.12 C7 C-7 (Aglycone) δ 156.4 H1_sugar->C7 3J (Linkage Proof) H_OMe6 6-OMe Protons δ 3.78 C6 C-6 (Ipso) δ 131.8 H_OMe6->C6 3J H3 H-3 δ 6.94 C2 C-2 δ 164.0 H3->C2 2J C4 C-4 (Carbonyl) δ 182.5 H3->C4 2J key1 Proton (1H) key2 Carbon (13C)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways establishing the structure of this compound.

References

  • Lee, S. J., et al. (2013).[6] "Anti-inflammatory activity of naturally occurring flavones and flavonol glycosides from Artemisia species." Journal of Natural Products.

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier Science. (Standard reference for flavonoid shifts).

  • Kim, M. J., et al. (2008). "Isolation of Jaceosidin and this compound from Artemisia princeps Pampanini and their effects on oxidative stress." Archives of Pharmacal Research.

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.

Sources

A Researcher's Guide to the Identification of Jaceoside: Establishing Analytical Certainty

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of natural products, the unequivocal identification of bioactive compounds is the bedrock of reliable and reproducible results. Jaceoside, a flavone glycoside with noted biological activities, is one such compound where analytical certainty is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for the confident identification of this compound, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice.

Understanding this compound and the Imperative for a High-Quality Reference Standard

This compound is the 7-O-rutinoside of the aglycone jaceosidin. Its molecular structure, comprising a flavonoid backbone with a disaccharide moiety, presents specific analytical challenges that necessitate the use of a well-characterized reference standard. A primary reference standard for this compound serves as the benchmark against which all analytical measurements are compared. Therefore, its quality and documentation are of utmost importance.

A comprehensive Certificate of Analysis (CoA) for a this compound reference standard is not merely a document of compliance but a detailed scientific record. It should transparently provide critical data points that underpin its suitability. Key elements to scrutinize on a CoA include:

  • Identity: Confirmed by multiple orthogonal analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Determined by a high-resolution quantitative method like HPLC-PDA, often reported as a percentage area.

  • Moisture Content: Typically determined by Karl Fischer titration, as water content can affect the true concentration.

  • Residual Solvents: Assessed by Headspace Gas Chromatography (GC), ensuring no significant interference from solvents used during purification.

  • Inorganic Impurities: Quantified by methods like Inductively Coupled Plasma (ICP) or ash content determination.

  • Traceability and Uncertainty: A statement of metrological traceability and the associated measurement uncertainty.

Table 1: Essential Components of a Certificate of Analysis for a Flavonoid Glycoside Reference Standard

ParameterTypical MethodPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, MSUnambiguous structural verification.
Purity (Assay) HPLC-PDA (e.g., >98%)Quantifies the amount of the target analyte.
Moisture Content Karl Fischer TitrationCorrects for water content to determine accurate concentration.
Residual Solvents Headspace GC-MSEnsures absence of interfering signals from synthesis/purification.
Storage Conditions Manufacturer's recommendationEnsures the long-term stability of the standard.
Retest/Expiry Date Based on stability studiesDefines the period of guaranteed quality.

Comparative Analytical Methodologies for this compound Identification

The identification of this compound in a sample matrix requires a multi-faceted approach, often employing a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC-PDA is a cornerstone technique for the initial identification and quantification of this compound.[1][2][3] The retention time of the analyte peak in the sample is compared to that of the certified reference standard under identical chromatographic conditions. The PDA detector provides additional confirmation by comparing the UV-Vis spectrum of the sample peak with that of the standard.

Why this choice? The combination of retention time and UV-Vis spectral matching provides a high degree of confidence in the identity of the compound. HPLC is a robust and widely available technique, making it ideal for routine quality control.[4]

Figure 1: HPLC-PDA workflow for this compound identification.

Experimental Protocol: HPLC-PDA Analysis of this compound

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Extract the sample matrix with a suitable solvent, such as methanol or ethanol. The extraction method should be optimized to ensure efficient recovery of this compound. Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector monitoring at the λmax of this compound (typically around 330-350 nm).

  • Analysis: Inject equal volumes of the standard and sample solutions. Compare the retention time and UV spectrum of the peak in the sample chromatogram with that of the this compound reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For unequivocal structural confirmation, particularly in complex matrices, LC-MS/MS is the gold standard.[5][6] This technique provides molecular weight information and detailed structural insights through fragmentation analysis.

Why this choice? LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-PDA. The fragmentation pattern of a molecule is a unique fingerprint that can be used for definitive identification.[7][8]

This compound Fragmentation Pathway

The fragmentation of flavonoid glycosides in MS/MS typically involves the cleavage of the glycosidic bonds. For this compound (a rutinoside), the initial fragmentation would involve the loss of the rutinose moiety (rhamnose + glucose). Further fragmentation of the aglycone (Jaceosidin) would then occur.

Fragmentation_Pathway This compound This compound [M+H]+ Jaceosidin Jaceosidin Aglycone [M+H-rutinose]+ This compound->Jaceosidin - Rutinose Fragments Further Fragments Jaceosidin->Fragments Fragmentation

Figure 2: Simplified fragmentation pathway of this compound in MS/MS.

Experimental Protocol: UPLC-QTOF-MS/MS Analysis of this compound

  • Sample Preparation: Prepare samples as described for HPLC analysis.

  • UPLC-QTOF-MS/MS Conditions:

    • Column: A sub-2 µm particle size C18 column for high resolution.

    • Mobile Phase: Similar to HPLC, but using MS-grade solvents.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to obtain comprehensive data.

    • MS Analysis: Perform a full scan to determine the precursor ion (molecular weight) of this compound. Subsequently, perform targeted MS/MS on the precursor ion to obtain the fragmentation pattern.

  • Data Analysis: Compare the exact mass of the precursor ion and the fragmentation pattern of the analyte in the sample with that of the this compound reference standard.

Table 2: Expected Mass Fragments for this compound

IonDescriptionExpected m/z (Positive Mode)
[M+H]⁺ Protonated this compound609.1817
[M+H-rutinose]⁺ Aglycone (Jaceosidin)301.0707
Further fragmentsDependent on collision energyVaries
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for de novo structure elucidation and provides unambiguous confirmation of the identity of a compound.[9][10] The ¹H and ¹³C NMR spectra of a sample are compared with those of a certified reference standard.

Why this choice? NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for a complete and unambiguous structural assignment.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve a sufficient amount of the purified sample and the this compound reference standard in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • NMR Experiment: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Analysis: Compare the chemical shifts, coupling constants, and correlations in the spectra of the sample with those of the reference standard.

Alternative and Structurally Similar Reference Standards

In the absence of a certified this compound reference standard, or for comparative purposes, structurally similar flavonoid glycosides can be utilized. Linarin and Pectolinarin are two such compounds that share the same rutinoside moiety but differ in the aglycone structure.

Table 3: Comparison of this compound with Structurally Similar Flavonoid Glycosides

CompoundAglyconeKey Structural Difference from this compound
This compound Jaceosidin-
Linarin AcacetinLacks the 6-methoxy group on the A-ring.
Pectolinarin PectolinarigeninDifferent methoxy group substitution pattern on the A-ring.

When using an alternative standard, it is crucial to understand that while the glycosidic fragmentation in MS/MS might be similar, the retention time in HPLC and the fragmentation of the aglycone will differ.

Stability and Handling of this compound Reference Standards

Flavonoid glycosides can be susceptible to degradation under certain conditions. Therefore, proper storage and handling are critical to maintain the integrity of the reference standard. Stability testing, as outlined in ICH guideline Q1A(R2), should be performed by the manufacturer to establish a retest period or expiry date.[11][12][13]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[14] These studies involve subjecting the compound to stress conditions such as:

  • Acidic and Basic Hydrolysis: Can cleave the glycosidic bond.

  • Oxidation: May lead to the formation of various oxidation products.

  • Thermal Stress: Can induce degradation.

  • Photostability: Exposure to light can cause degradation.

A stability-indicating HPLC method is one that can separate the intact this compound from all its potential degradation products, ensuring that the purity assessment is accurate over time.

Conclusion

The confident identification of this compound relies on a systematic analytical approach that is grounded in the use of a high-quality, well-characterized reference standard. This guide has outlined a multi-tiered strategy, from the initial screening with HPLC-PDA to the unambiguous confirmation with LC-MS/MS and NMR. By understanding the scientific principles behind each technique and by critically evaluating the quality of the reference standard, researchers can ensure the accuracy and integrity of their findings in the exciting field of natural product research.

References

  • MDPI. (2020). HPLC–PDA and LC–MS/MS Analysis for the Simultaneous Quantification of the 14 Marker Components in Sojadodamgangki-Tang. [Link]

  • ResearchGate. (2020). HPLC–PDA and LC–MS/MS Analysis for the Simultaneous Quantification of the 14 Marker Components in Sojadodamgangki-Tang. [Link]

  • PMC. (2023). HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells. [Link]

  • PubMed. (n.d.). The Flavonoid Jaceosidin from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • PMC. (2023). UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations. [Link]

  • Waters Corporation. (n.d.). How to Read HPLC Chromatograms. [Link]

  • MDPI. (n.d.). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

  • Health Canada. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

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Methanol vs. Ethanol for Jaceoside Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the isolation of bioactive compounds, the choice of solvent is a critical parameter that dictates the efficiency and purity of the final extract. This guide provides an in-depth comparison of methanol and ethanol for the extraction of Jaceoside, a pharmacologically active flavone with significant therapeutic potential. We will delve into the theoretical underpinnings of solvent extraction, present available experimental data, and provide a detailed protocol to aid in your experimental design.

This compound: A Flavone of Interest

This compound is a trihydroxy, dimethoxyflavone found in various medicinal plants, including those of the Artemisia and Salvia genera.[1] It has garnered considerable attention for its diverse biological activities, including anti-inflammatory, anti-allergic, and apoptosis-inducing properties.[1] The molecular structure of this compound, with its multiple hydroxyl and methoxy groups, influences its solubility and, consequently, the efficiency with which it can be extracted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC17H14O7[2][3][4]
Molecular Weight330.29 g/mol [2][3][4]
Melting Point259-260 °C[2]
LogP1.30 - 2.59[2][5]
SolubilitySlightly soluble in Methanol and DMSO[2]
Polar Surface Area105 Ų[1]

The Science of Solvent Extraction: Methanol vs. Ethanol

The principle of solid-liquid extraction hinges on the ability of a solvent to dissolve and elute target compounds from a solid matrix. The choice between methanol and ethanol, two of the most common polar protic solvents in phytochemical extraction, is often a trade-off between extraction efficiency and operational safety.

The Polarity Advantage of Methanol

The polarity of the solvent is a paramount factor in the extraction of flavonoids like this compound.[6][7][8] Methanol, with a polarity index of 5.1, is slightly more polar than ethanol (polarity index: 4.3). This higher polarity allows methanol to more effectively solvate and extract a broader range of polar and semi-polar compounds, including many flavonoids.[6] Studies on the extraction of various phytochemicals have consistently demonstrated that methanol often yields a higher total flavonoid and phenolic content compared to ethanol.[7][8][9]

A Note on Solubility

Experimental Evidence: A Comparative Look

Direct, peer-reviewed studies quantitatively comparing the extraction efficiency of this compound using methanol versus ethanol are scarce. However, we can draw valuable insights from studies on structurally similar flavonoids. For instance, a study on the extraction of hesperidin, another flavanone, from sweet orange pulp demonstrated a clear advantage for methanol.

Table 2: Comparative Extraction Yield of Hesperidin

SolventExtraction Yield (mg/g dry weight)
90% Methanol24.77
90% Ethanol17.9

Data from Carres et al. This data is presented as an illustrative example for a structurally related flavonoid.

This data suggests that even a small increase in solvent polarity can lead to a significant improvement in extraction yield. While this is not a direct measure for this compound, it aligns with the theoretical understanding of solvent-solute interactions and the general findings in flavonoid extraction.

Experimental Protocol: this compound Extraction

The following is a generalized protocol for the extraction of this compound from a plant matrix. This protocol can be adapted for either methanol or ethanol, with specific considerations highlighted.

Materials and Reagents
  • Dried and powdered plant material (e.g., Artemisia argyi leaves)

  • Methanol (ACS grade or higher)

  • Ethanol (ACS grade or higher)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks, etc.)

  • Ultrasonic bath (optional)

  • Heating mantle with reflux condenser (optional)

Step-by-Step Methodology
  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Solvent Addition: Add 100 mL of either methanol or ethanol to the plant material in a flask. This creates a 1:10 solid-to-solvent ratio.

  • Extraction:

    • Maceration: Stopper the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.

    • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • Reflux Extraction: Set up a reflux apparatus and heat the solvent-sample mixture at the boiling point of the solvent for 2-4 hours.[10]

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Drying and Weighing: Dry the crude extract in a vacuum oven to a constant weight and calculate the extraction yield.

Visualization of the Extraction Workflow

ExtractionWorkflow PlantMaterial Dried, Powdered Plant Material Extraction Extraction (Maceration, UAE, or Reflux) PlantMaterial->Extraction Solvent Methanol or Ethanol Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: A generalized workflow for the extraction of this compound from a plant matrix.

Safety and Disposal Considerations

Both methanol and ethanol are flammable liquids and should be handled with care in a well-ventilated fume hood, away from ignition sources.[11][12]

  • Methanol: Is toxic by ingestion, inhalation, and skin absorption.[13][14] Ingestion can lead to blindness and can be fatal.[14] Always use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethanol: Is less toxic than methanol but is still a flammable liquid.

Waste solvents should be disposed of according to institutional and local regulations for hazardous waste.[15][16][17] Do not pour methanol or ethanol down the drain.[16]

Conclusion and Recommendations

Based on the principles of solvent polarity and the available data on flavonoid extraction, methanol is generally the more efficient solvent for extracting this compound . Its higher polarity allows for a more comprehensive extraction of this and other related flavonoids, likely resulting in a higher yield.

However, the choice of solvent must also consider the intended application of the extract. For applications where residual toxicity is a major concern, such as in the development of pharmaceuticals or nutraceuticals, ethanol may be the preferred solvent despite its potentially lower extraction efficiency. It is significantly less toxic than methanol.

For initial research and isolation of this compound for analytical purposes, methanol is a strong choice. For later-stage product development, a switch to ethanol may be necessary, and the extraction process would need to be re-optimized to maximize the yield.

Ultimately, the optimal choice of solvent will depend on a careful consideration of the specific goals of the extraction, the available equipment, and the safety protocols in place.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Jaceoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Jaceoside (CAS No. 18085-97-7)[1]. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to provide a robust, scientifically-grounded framework for managing this compound waste, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined herein are built on the foundational principles of risk assessment, chemical compatibility, and regulatory compliance.

Hazard Assessment and Characterization: The Foundation of Safe Disposal

This process is analogous to a Job Safety Analysis (JSA) or Job Hazard Analysis (JHA), a systematic procedure to identify and mitigate risks associated with a specific task.[4][5][6]

Key Hazard Considerations:

  • Chemical Nature : this compound is a flavonoid glycoside. While many flavonoids have low acute toxicity, the specific hazards of this compound are not fully characterized.[7] It contains phenolic hydroxyl groups, which are weakly acidic.[]

  • Physical Form : It is typically handled as a solid powder or dissolved in solvents. The primary routes of exposure would be inhalation of the powder, and skin or eye contact.

  • Associated Materials : The solvents used to dissolve this compound (e.g., DMSO, ethanol, methanol) often pose a greater immediate hazard (flammability, toxicity) than the compound itself and must be managed accordingly.

Table 1: this compound Properties and Recommended Personal Protective Equipment (PPE)
PropertyValue / InformationRecommended PPE
CAS Number 18085-97-7[1]Standard Laboratory PPE
Molecular Formula C₁₇H₁₄O₇- Nitrile Gloves
Appearance Solid Powder- Safety Goggles/Glasses[9]
Known Activity Anti-inflammatory, anti-complement[3]- Lab Coat
Toxicity Profile Not fully established. Treat as hazardous.- Use in a chemical fume hood when handling the powder or volatile solutions.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO.

The Core Principles of this compound Waste Management

A successful waste management protocol is built on a clear, logical framework. For this compound, this can be summarized as the "Four Cs": Characterize, Collect, Contain, and Call.

  • Characterize : Identify every component of the waste stream. Is it pure this compound? Is it dissolved in a halogenated or non-halogenated solvent? Is it aqueous? Is it on contaminated labware?

  • Collect : Segregate waste streams at the point of generation. Never mix incompatible waste types.[10] For example, chlorinated solvent waste must be kept separate from non-chlorinated solvent waste.[11]

  • Contain : Use appropriate, sealed, and clearly labeled waste containers. The container must be compatible with all chemicals it holds.[10][12]

  • Call : Arrange for disposal through your institution's Environmental Health and Safety (EHS) or equivalent department. Never dispose of chemical waste down the drain or in the regular trash.[10][13]

Step-by-Step Disposal Procedures

The specific procedure depends on the form of the this compound waste.

Protocol 1: Disposal of Solid this compound Waste
  • Scope : Applies to expired pure this compound powder, residues scraped from reaction vessels, or contaminated weighing paper.

  • Procedure :

    • Carefully transfer the solid waste into a designated solid chemical waste container. This should be a sealable, wide-mouthed container made of compatible material (e.g., HDPE).

    • Avoid generating dust. If there is a risk of aerosolization, perform this transfer inside a chemical fume hood.

    • Seal the container tightly.

    • Label the container clearly with a hazardous waste tag, listing "this compound" and any other solid chemical waste constituents.

    • Store the sealed container in a designated satellite accumulation area until pickup by EHS.

Protocol 2: Disposal of this compound in Organic Solvents
  • Scope : Applies to solutions of this compound in flammable or combustible organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile).

  • Procedure :

    • Identify the solvent type. Segregate halogenated and non-halogenated solvent waste into separate, designated containers.

    • Pour the this compound solution into the appropriate liquid waste container using a funnel.

    • The waste container must be made of a material compatible with the solvent (e.g., glass or appropriate plastic for non-corrosives).

    • Keep the container sealed at all times, except when adding waste.[10][12]

    • Label the container with a hazardous waste tag. List all constituents by percentage, including "this compound" and the solvent(s).

    • Store the container in secondary containment to mitigate potential leaks or spills.[10]

Protocol 3: Disposal of this compound in Aqueous Solutions
  • Scope : Applies to solutions of this compound in buffers or other aqueous media.

  • Causality : While some dilute, non-hazardous aqueous solutions may be permissible for drain disposal in some localities, this is rarely the case for research chemicals with unknown ecotoxicity.[14][15] The precautionary principle dictates treating all such solutions as chemical waste.

  • Procedure :

    • Collect all aqueous solutions containing this compound in a dedicated aqueous waste container.

    • Do not mix with organic solvent waste.

    • Seal the container and label it clearly, listing all components (e.g., "Water, TRIS buffer, this compound").

    • Store in secondary containment until pickup by EHS.

Protocol 4: Disposal of Contaminated Labware
  • Scope : Applies to disposable items such as pipette tips, centrifuge tubes, gloves, and glass vials grossly contaminated with this compound.

  • Procedure :

    • Gross Contamination : Items with visible solid residue or significant liquid contamination should be treated as solid chemical waste. Place them in a designated, lined solid waste container.

    • Trace Contamination : Items with only trace contamination (e.g., gloves worn during handling) can often be disposed of in the regular trash, but this depends on institutional policy. When in doubt, err on the side of caution and dispose of as chemical waste.

    • Empty Containers : An empty container that held this compound must be triple-rinsed with a suitable solvent.[12] The rinseate must be collected and disposed of as liquid chemical waste.[12] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Jaceoside_Disposal_Workflow start Generate this compound Waste characterize Characterize Waste Form start->characterize solid Solid Waste (Pure, Contaminated Items) characterize->solid Solid liquid_org Liquid Waste (Organic Solvent) characterize->liquid_org Liquid (Organic) liquid_aq Liquid Waste (Aqueous) characterize->liquid_aq Liquid (Aqueous) collect_solid Collect in Labeled Solid Waste Container solid->collect_solid segregate_solvent Segregate by Solvent Type (Halogenated vs. Non-Halogenated) liquid_org->segregate_solvent collect_aq Collect in Labeled Aqueous Waste Container liquid_aq->collect_aq store Store in Designated Satellite Accumulation Area (Secondary Containment) collect_solid->store collect_non_halo Collect in Non-Halogenated Waste Container segregate_solvent->collect_non_halo Non-Halogenated collect_halo Collect in Halogenated Waste Container segregate_solvent->collect_halo Halogenated collect_aq->store collect_non_halo->store collect_halo->store request_pickup Request Pickup from EHS store->request_pickup

Caption: Decision workflow for the characterization and segregation of this compound waste.

Chemical Inactivation: An Optional Pre-Treatment Protocol

Disclaimer : Chemical inactivation should only be performed by trained personnel and is subject to institutional and local regulations. This procedure may not be permitted in all jurisdictions. The goal is to hydrolyze the glycosidic bond, potentially reducing the compound's biological activity.

Glycosidic bonds can be cleaved by acid hydrolysis.[16] This procedure breaks this compound down into its sugar (glycone) and non-sugar (aglycone) components.

Protocol 5: Acid Hydrolysis of this compound Waste
  • Objective : To cleave the glycosidic linkage in this compound prior to disposal.

  • Materials :

    • Aqueous this compound waste

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) for neutralization

    • pH paper or meter

    • Stir plate and stir bar

    • Appropriate reaction vessel within a fume hood

  • Procedure :

    • Ensure the aqueous this compound waste is free of organic solvents.

    • In a chemical fume hood, place the waste solution in an appropriately sized glass beaker or flask on a stir plate.

    • Slowly and with stirring, add concentrated HCl to the solution to achieve a final concentration of approximately 1-2 M.

    • Gently heat the solution (e.g., 50-70°C) for several hours to overnight to facilitate hydrolysis. The exact time and temperature would need to be optimized for complete reaction.

    • Allow the solution to cool to room temperature.

    • Slowly and carefully neutralize the acidic solution by adding a base such as sodium bicarbonate or sodium hydroxide until the pH is between 5.5 and 10.5.[13] Be cautious of gas evolution if using bicarbonate.

    • Dispose of the resulting neutralized aqueous solution in the designated aqueous waste container as described in Protocol 3. The treated waste is still considered chemical waste.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Personnel Exposure :

    • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Ingestion/Inhalation : Move to fresh air.

    • In all cases, seek immediate medical attention and have the Safety Data Sheet (SDS) or relevant chemical information available.[17]

  • Spill Cleanup :

    • Minor Spill (Solid) : If you are trained and it is safe to do so, gently cover the spill with an absorbent material to prevent it from becoming airborne. Sweep the material into a designated waste container.

    • Minor Spill (Liquid) : Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in a sealed container for disposal as solid chemical waste.

    • Major Spill : Evacuate the area immediately. Alert others and prevent entry. Contact your institution's EHS/Spill Response team.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.

References

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Operational Safety Guide: Jaceoside Handling & Containment

[1][2]

Executive Safety Summary (Immediate Action)

Jaceoside is a bioactive flavonoid glycoside.[1][2] While specific toxicological data for the glycoside form is often limited compared to its aglycone (Jaceosidin), laboratory safety protocols must default to the Precautionary Principle .[1][2] Treat this substance as a Target Organ Irritant and a Potentially Bioactive Agent .[1][2]

Primary Hazard Vector: Inhalation of lyophilized dust during weighing.[1][2] Secondary Hazard Vector: Dermal absorption when solubilized in organic solvents (DMSO, Methanol).[1][2]

PPE Matrix: At-a-Glance
ComponentMinimum RequirementTechnical Specification
Respiratory Fume Hood (Primary)ISO Class 5 / Class II BSC or Chemical Fume Hood.[1][2]
Backup Resp. N95 / P100 NIOSH-approved particulate respirator (if hood unavailable).[1][2]
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil).[1][2] Outer: Nitrile (4-8 mil) or Laminate (if using DMSO).[1][2]
Ocular Safety Glasses ANSI Z87.1 compliant with side shields.[1][2]
Body Lab Coat 100% Cotton or Tyvek (avoid synthetic blends that melt).[1][2]

Risk Assessment & Hazard Logic

The "Unknown" Factor

As with many phytochemical standards, this compound often lacks a specific GHS Hazard Classification in public databases.[1][2] However, its aglycone, Jaceosidin (CAS 18085-97-7) , is studied for anti-inflammatory and anti-cancer activity.[1][2]

  • Scientific Logic: If a molecule is potent enough to induce apoptosis in cancer cells (bioactivity), it is potent enough to affect healthy cells upon accidental exposure.[1][2]

  • The Glycoside Factor: The attached sugar moiety increases water solubility but does not negate the biological activity of the core flavonoid structure once metabolized.[1][2]

Solvent Permeation Risks

This compound is typically solubilized in DMSO (Dimethyl Sulfoxide) or Methanol for biological assays.[1][2]

  • DMSO Hazard: DMSO is a skin penetrant carrier.[1][2] It will carry dissolved this compound through standard latex gloves and intact skin directly into the bloodstream.[1][2]

  • Protocol: You are protecting yourself against the solvent-solute system, not just the powder.[1][2]

Detailed PPE Specifications

Respiratory Protection

Requirement: Isolate the powder from the user's breathing zone.[1][2]

  • Engineering Control (Best): Handle all dry powder weighing inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • PPE (Secondary): If weighing on an open bench (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent sensitization to flavonoid dust.[1][2]

Glove Selection (Critical)

Standard latex gloves are insufficient for DMSO-based workflows.[1][2]

  • Layer 1 (Touch): 4 mil Nitrile (High dexterity).[1][2]

  • Layer 2 (Barrier):

    • For Methanol/Ethanol: Standard Nitrile (minimum 5 mil) is acceptable (Breakthrough > 240 mins).[1][2]

    • For DMSO:Silver Shield / 4H Laminate gloves are the gold standard.[1][2] If unavailable, use extra-thick Nitrile (>8 mil) and change immediately upon splash contact.[1][2] DMSO degrades nitrile in <10 minutes.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Static Control: Lyophilized flavonoids are often electrostatic.[1][2] Use an anti-static gun or wipe the spatula with an ethanol wipe to prevent "flying powder."[1][2]

  • Zone Setup: Place a chemically resistant spill mat in the fume hood.[1][2]

  • Double Glove: Don inner and outer gloves before opening the vial.[1][2]

Phase 2: Weighing (The Critical Step)[1][2]
  • Open the this compound vial inside the hood.[1][2]

  • Weigh the required amount into a pre-tared amber glass vial (flavonoids are light-sensitive).

  • Cap the vial immediately after transfer.

  • Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before returning to storage (-20°C).[1][2]

Phase 3: Solubilization[1][2]
  • Add solvent (e.g., DMSO) to the this compound vial.[1][2]

  • Vortex until fully dissolved.

  • Labeling: Mark the vial clearly with "this compound," "Concentration," "Solvent," and "Hazard: Bioactive."[1][2]

Waste Disposal & Emergency

Disposal[1][2][3][4][5]
  • Solids: Dispose of contaminated gloves, Kimwipes, and empty vials in Hazardous Solid Waste (Yellow bag/bin).[1][2]

  • Liquids: this compound solutions in DMSO/Methanol must go to Organic Solvent Waste (Halogenated or Non-Halogenated depending on other additives).[1][2] Do not pour down the sink.

Emergency Response[1][2][5]
  • Inhalation: Move to fresh air immediately.

  • Skin Contact (DMSO solution): Wash immediately with copious soap and water for 15 minutes.[1][2] Do not use ethanol to wash skin (it enhances absorption).[1][2]

  • Eye Contact: Flush with eye wash station for 15 minutes.[1][2]

Visual Workflow (Hierarchy of Controls)

JaceosideSafetycluster_0Phase 1: Preparationcluster_1Phase 2: Handling (High Risk)cluster_2Phase 3: CleanupStorageThis compound Storage(-20°C)PPE_CheckPPE Check:Double Nitrile + Lab CoatStorage->PPE_CheckHoodEngineering Control:Fume Hood / BSCPPE_Check->HoodWeighingWeighing Process(Risk: Dust Inhalation)Hood->WeighingInside HoodSolventAdd Solvent (DMSO)(Risk: Dermal Permeation)Weighing->SolventClosed VesselWasteDisposal:Organic Waste StreamSolvent->WastePost-Exp

Figure 1: Operational workflow emphasizing the containment of dust and solvent hazards during this compound handling.

References

  • National Institutes of Health (NIH). (2020).[1][2] Important Flavonoids and Their Role as a Therapeutic Agent.[1][2][3] PMC7697716.[1][2] Retrieved from [Link]

  • Carl Roth. (2020).[1][2][4] Safety Data Sheet: Acteoside (General Flavonoid Handling). Retrieved from [Link][1][2]

  • University of California, Berkeley. (2019). Standard Operating Procedure: Dimethyl Sulfoxide (DMSO).[1][2] EH&S Guidelines.[1][2] (General Reference for Solvent Permeation).

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